2-Propylamino-5-methoxytetralin
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJPCRXVYMMSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437207 | |
| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78598-91-1 | |
| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Propylamino-5-methoxytetralin synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Propylamino-5-methoxytetralin
Introduction
2-Propylamino-5-methoxytetralin is a substituted aminotetralin derivative that serves as a crucial building block in medicinal chemistry and pharmacology. As a potent dopamine agonist, it is a key structural motif in the development of therapeutic agents, most notably for neurodegenerative disorders like Parkinson's disease. Its synthesis is a topic of significant interest for researchers in drug development and organic synthesis.
This guide provides a comprehensive overview of the primary synthetic pathways to 2-Propylamino-5-methoxytetralin, focusing on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the methodologies. The narrative is designed for professionals in the chemical and pharmaceutical sciences, emphasizing the rationale behind procedural choices to ensure reproducibility and scalability.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule, 2-Propylamino-5-methoxytetralin, identifies the C-N bond formed via reductive amination as the key disconnection. This approach simplifies the synthesis into two major stages: the formation of the key intermediate, 5-methoxy-2-tetralone, followed by its conversion to the final product.
Caption: Synthesis of 5-methoxy-2-tetralone via Friedel-Crafts acylation.
This protocol is synthesized from various patented procedures. [1][2]
-
Acyl Chloride Formation: Charge a reactor with 3-methoxyphenylacetic acid and a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride dropwise at 50-60°C. After the addition is complete, heat the mixture to 90°C for 2-5 hours until the conversion to 3-methoxyphenylacetyl chloride is complete. Remove excess thionyl chloride by distillation.
-
Friedel-Crafts Reaction: Dissolve the crude 3-methoxyphenylacetyl chloride in a chlorinated solvent like dichloromethane. Cool the solution in a dry ice/acetone bath. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.
-
Cyclization: Bubble ethylene gas vigorously through the cold reaction mixture. After the addition of ethylene, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Workup & Purification: Quench the reaction by carefully pouring it into ice water. Separate the organic layer, wash it sequentially with dilute HCl and sodium bicarbonate solution, then dry and concentrate it. [2]The resulting crude product is often purified by forming a sodium bisulfite adduct, which selectively precipitates the ketone. The adduct is then treated with sodium carbonate to regenerate the purified 5-methoxy-2-tetralone. [3][1]
Comparison of Synthetic Routes
| Feature | Method A: Birch Reduction | Method B: Friedel-Crafts Acylation |
| Starting Material | 1,6-Dimethoxynaphthalene | 3-Methoxyphenylacetic acid |
| Key Reagents | Na, Liquid NH₃, Ethanol | SOCl₂, AlCl₃, Ethylene |
| Reported Yield | ~82% [4] | High, suitable for industrial scale [3] |
| Safety Concerns | Highly flammable/reactive sodium; cryogenic liquid ammonia. | Corrosive reagents (SOCl₂, AlCl₃); gaseous ethylene. |
| Scalability | Challenging due to safety and handling of reagents. | More amenable to large-scale industrial production. [1] |
| Environmental Impact | Metal waste. | Halogenated solvents and Lewis acid waste. |
Part 2: Reductive Amination of 5-Methoxy-2-tetralone
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. [5]The reaction proceeds in two stages: the initial reaction between the ketone (5-methoxy-2-tetralone) and the amine (propylamine) to form an iminium ion intermediate, which is then reduced in situ to the target secondary amine. [5]
Caption: The two-stage mechanism of reductive amination.
Choice of Reducing Agent: The selection of the reducing agent is crucial for the success of the reaction.
-
Sodium borohydride (NaBH₄): A mild and selective reducing agent, safe to handle, and effective for reducing the iminium ion without affecting the aromatic ring. It is often the reagent of choice in laboratory-scale synthesis. [6]* Catalytic Hydrogenation (H₂/Pd-C): This method is highly efficient, produces minimal waste (only water), and is well-suited for industrial-scale production. It involves hydrogenation under pressure using a palladium on carbon catalyst.
Experimental Protocol: Reductive Amination
The following is a generalized protocol for the synthesis of 2-Propylamino-5-methoxytetralin.
-
Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-2-tetralone (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add propylamine (1.1-1.5 equivalents) to the solution. If desired, a mild acid catalyst (e.g., a trace of acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction (Using NaBH₄): Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10°C. After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Add more water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. The final product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, which can often be purified by recrystallization. [7]
Parameter Condition Rationale Solvent Methanol, Ethanol Good solubility for reactants and compatibility with NaBH₄. Amine Stoichiometry 1.1 - 1.5 eq. A slight excess drives the imine formation equilibrium forward. Reducing Agent NaBH₄ or H₂/Pd-C NaBH₄ is convenient for lab scale; H₂/Pd-C is cleaner for industrial scale. Temperature 0°C to Room Temp Controls the rate of reduction and minimizes side reactions. | Purification | Chromatography/Salt Formation | Effective for removing unreacted starting materials and byproducts. |
References
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
- US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
- CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
-
Synthesis method of 5-methoxy-2-tetralone. Eureka | Patsnap. [Link]
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6-METHOXY-β-TETRALONE. Organic Syntheses Procedure. [Link]
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Synthesis of 5-Methoxy-2-tetralone. PrepChem.com. [Link]
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(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6. SENOVA PHARMA. [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of medicinal chemistry, 18(4), 362–365. [Link]
-
Preparation technique of 5-methoxy-2-tetralone. Eureka | Patsnap. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]
Sources
- 1. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
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- 3. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 7. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Propylamino-5-methoxytetralin
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 2-Propylamino-5-methoxytetralin, a synthetic aminotetralin derivative with significant potential for neuromodulatory activity. Drawing upon available pharmacological data and structure-activity relationships within the 2-aminotetralin class, this document elucidates its interactions with key central nervous system targets, including dopamine and serotonin receptors, monoamine transporters, and monoamine oxidase enzymes. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutics for neurological and psychiatric disorders. We will delve into its receptor binding affinity, functional potency, and the downstream signaling cascades it is likely to modulate. Furthermore, detailed experimental protocols for the in vitro characterization of this and similar compounds are provided to ensure scientific integrity and reproducibility.
Introduction: The 2-Aminotetralin Scaffold and its Therapeutic Potential
The 2-aminotetralin chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds that target monoaminergic systems. These systems, comprising neurotransmitters such as dopamine, serotonin, and norepinephrine, are fundamental to the regulation of mood, cognition, and motor control. Consequently, molecules that modulate these pathways are of significant interest for the treatment of a wide range of disorders, including depression, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).
2-Propylamino-5-methoxytetralin is a member of this class, characterized by a propylamino group at the 2-position and a methoxy group at the 5-position of the tetralin ring. Its structural features suggest a complex pharmacological profile, with the potential to interact with multiple targets within the dopaminergic and serotonergic systems. This guide will systematically dissect the available evidence to construct a detailed understanding of its mechanism of action.
Pharmacodynamics: A Multi-Target Profile
The mechanism of action of 2-Propylamino-5-methoxytetralin is multifaceted, primarily involving interactions with dopamine and serotonin receptors, and inhibition of monoamine oxidase.[1]
Dopaminergic System Modulation
The 2-aminotetralin framework is a well-established pharmacophore for dopamine receptor ligands. Studies on analogous compounds have demonstrated that substitutions on the aromatic ring and the amino group significantly influence affinity and efficacy at dopamine receptor subtypes (D1-D5).
For the broader class of 5-methoxy-substituted 2-aminotetralins, there is a noted preference for dopamine D2/D3 receptors over serotonin receptors.[1] Specifically, a pKi value of 6.95 at the human D3 receptor has been reported for this structural class.[1] This suggests that 2-Propylamino-5-methoxytetralin likely functions as a dopamine D2/D3 receptor agonist.[1] The dopaminergic activity of the levo enantiomer of the related compound, 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, further supports the potential for potent dopamine receptor interaction.
Serotonergic System Interactions
The serotonergic system is another primary target for 2-aminotetralin derivatives. Available data indicates that 2-Propylamino-5-methoxytetralin exhibits activity at serotonin receptors, although its affinity may be lower than for certain dopamine receptors. A pKi value of less than 6.0 at the 5-HT1A receptor has been noted for the 5-methoxy substituted 2-aminotetralin class.[1]
Furthermore, this compound is known to inhibit the reuptake of serotonin.[1] This action would lead to an increase in the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission.
Monoamine Oxidase Inhibition
A key aspect of the mechanism of action of 2-Propylamino-5-methoxytetralin is its ability to inhibit monoamine oxidase (MAO).[1] MAO is a family of enzymes responsible for the degradation of monoamine neurotransmitters. By inhibiting MAO, 2-Propylamino-5-methoxytetralin would further increase the synaptic levels of dopamine and serotonin, synergizing with its receptor- and transporter-directed activities. The specific inhibitory potency (IC50) and selectivity for MAO-A versus MAO-B isoforms require further experimental determination for this particular compound.
Tabulated Pharmacological Data
Due to the limited availability of comprehensive public data for 2-Propylamino-5-methoxytetralin, the following table includes data for the compound where available, and for closely related analogs to provide a predictive pharmacological profile.
| Target | Compound | Parameter | Value | Reference |
| Dopamine Receptors | ||||
| hD3 | 5-Methoxy-2-aminotetralin class | pKi | 6.95 | [1] |
| Serotonin Receptors | ||||
| 5-HT1A | 5-Methoxy-2-aminotetralin class | pKi | < 6.0 | [1] |
| Monoamine Transporters | ||||
| SERT | 2-Propylamino-5-methoxytetralin | Activity | Inhibition | [1] |
| Enzymes | ||||
| MAO | 2-Propylamino-5-methoxytetralin | Activity | Inhibition | [1] |
Note: This table represents a compilation of available data and inferences from structurally related compounds. Further experimental validation is required for a complete profile of 2-Propylamino-5-methoxytetralin.
Signaling Pathways and Conceptual Workflows
The interaction of 2-Propylamino-5-methoxytetralin with its primary targets initiates a cascade of intracellular signaling events. The following diagrams illustrate the putative signaling pathways and a conceptual workflow for its characterization.
Caption: Putative D2 Receptor Signaling Pathway for 2-Propylamino-5-methoxytetralin.
Sources
2-Propylamino-5-methoxytetralin chemical properties and structure
An In-Depth Technical Guide to 2-Propylamino-5-methoxytetralin: Structure, Properties, Synthesis, and Pharmacological Profile
Introduction
2-Propylamino-5-methoxytetralin, also known as 5-MeO-PAT, is a synthetic compound belonging to the aminotetralin class of molecules. These compounds are characterized by a tetralin core, which is a bicyclic structure combining a benzene ring fused to a partially saturated cyclohexane ring.[1] As a substituted aminotetralin, 5-MeO-PAT has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to endogenous neurotransmitters and other pharmacologically active agents makes it a valuable tool for investigating neurological pathways.
This guide provides a comprehensive technical overview of 2-Propylamino-5-methoxytetralin, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure and physicochemical properties, explore its synthetic pathways, analyze its pharmacological profile and mechanism of action, and detail the analytical methodologies required for its characterization and quantification. The insights provided herein are grounded in established scientific literature and aim to elucidate the causality behind experimental choices, ensuring a trustworthy and authoritative resource for advanced research and development.
Part 1: Chemical Identity and Physicochemical Properties
The molecular architecture of 2-Propylamino-5-methoxytetralin is fundamental to its chemical behavior and biological activity. The structure consists of a 1,2,3,4-tetrahydronaphthalene scaffold with a propylamino substituent at the C2 position and a methoxy group at the C5 position.[1] The presence of a chiral center at C2 means the compound can exist as two distinct enantiomers, (S) and (R), a critical consideration for its pharmacological application as biological systems often exhibit stereospecificity.
The interplay between the lipophilic tetralin core, the basic secondary amine, and the methoxy group dictates the compound's physicochemical properties. The methoxy group, for instance, influences lipophilicity and receptor binding characteristics, while the protonatable amino group is crucial for forming salts and engaging in hydrogen bond interactions.[1]
Table 1: Physicochemical Properties of 2-Propylamino-5-methoxytetralin
| Property | Value | Source(s) |
| IUPAC Name | 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | [1] |
| CAS Number | 3899-07-8 | [1] |
| Molecular Formula | C₁₄H₂₁NO | [1][2] |
| Molecular Weight | 219.32 g/mol | [1] |
| Appearance | Typically a solid or crystalline substance | [1] |
| Melting Point | 98–102°C (free base) | [1] |
| pKa (amine) | ~9.5 | [1] |
| LogP (octanol/water) | ~2.9 | [1] |
| Solubility | Low aqueous solubility; soluble in organic solvents (e.g., ethanol, DMSO) | [1] |
| Stability | The hydrochloride salt is stable for >24 months at -20°C. Degrades under UV light. | [1] |
Part 2: Synthesis and Stereochemical Considerations
The synthesis of 2-Propylamino-5-methoxytetralin is a critical process that dictates purity, yield, and, most importantly, stereochemical outcome. The most common and direct approach is the reductive amination of the key precursor, 5-methoxy-2-tetralone.[1][3] This ketone serves as the foundational building block for introducing the desired aminopropyl group.
The choice of synthetic strategy is paramount. For initial screening, a racemic mixture might be sufficient. However, for detailed pharmacological evaluation, isolating the individual enantiomers is essential, as biological activity is often confined to a single stereoisomer.[4]
Caption: General synthetic workflow for 2-Propylamino-5-methoxytetralin.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a representative procedure for synthesizing racemic 2-Propylamino-5-methoxytetralin. The causality behind this choice rests on its efficiency and high yield for producing the target compound for initial studies. Sodium triacetoxyborohydride is selected as the reducing agent because it is mild, selective for imines, and does not reduce the ketone precursor prematurely.
Materials:
-
5-Methoxy-2-tetralone (1.0 eq)[3]
-
Propylamine (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)[5]
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-methoxy-2-tetralone (1.0 eq) in dichloroethane, add propylamine (1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. The acid catalyst is crucial for accelerating the dehydration step in imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling to maintain room temperature. Allow the reaction to stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This step neutralizes the acetic acid and hydrolyzes any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-propylamino-5-methoxytetralin.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.[1]
Part 3: Pharmacological Profile
The primary pharmacological significance of 2-Propylamino-5-methoxytetralin lies in its activity as a dopamine receptor agonist, with a notable preference for the D2 subtype.[1] This action is central to its potential applications in neuroscience research, particularly in studies related to Parkinson's disease, a condition characterized by the degeneration of dopaminergic neurons.[5] In fact, the (S)-enantiomer of the closely related 2-amino-5-methoxytetralin is a key intermediate in the synthesis of Rotigotine, a D2/D3 agonist used clinically to treat Parkinson's disease.[5][6]
Mechanism of Action
As a D2 agonist, 2-Propylamino-5-methoxytetralin mimics the action of the endogenous neurotransmitter dopamine at the postsynaptic receptor. This interaction triggers a downstream signaling cascade within the neuron, which can help restore deficient dopaminergic signaling. The 5-methoxy substitution pattern is a key structural feature that favors selectivity for dopamine D2/D3 receptors over serotonin receptor subtypes, such as the 5-HT1A receptor, which is a primary target for other aminotetralins like 8-OH-DPAT.[1][7]
Caption: Agonistic action at the Dopamine D2 receptor.
Structure-Activity Relationships (SAR)
The aminotetralin scaffold is highly amenable to structural modification, allowing for the fine-tuning of pharmacological activity. Key SAR trends include:
-
Positional Isomerism: The placement of the oxygen-containing substituent on the aromatic ring is critical. A 5-methoxy group, as in 5-MeO-PAT, confers dopamine D2/D3 selectivity, whereas an 8-hydroxy group (e.g., 8-OH-DPAT) results in high affinity for the 5-HT1A serotonin receptor.[1][8]
-
Amino Group Substitution: The nature of the N-alkyl substituent influences receptor affinity. While N,N-dipropyl substitution is common for high-affinity 5-HT1A agonists, the single N-propyl group in 5-MeO-PAT is well-tolerated at dopamine receptors.[1]
Part 4: Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and concentration of 2-Propylamino-5-methoxytetralin in both bulk chemical and biological samples. Standard spectroscopic techniques are used for initial characterization, while chromatographic methods are employed for quantitative analysis.[1]
Caption: Workflow for quantitative analysis via HPLC.
Protocol: Quantitative Analysis in Plasma by HPLC-ECD
This protocol is adapted from established methods for analyzing related aminotetralin dopamine agonists in plasma and is chosen for its high sensitivity and direct applicability to biological matrices.[9] Electrochemical detection (ECD) is particularly well-suited for electroactive compounds like aminotetralins, providing lower detection limits than standard UV detection.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.
-
Electrochemical detector with a glassy carbon working electrode.
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer, methanol, and an ion-pairing agent (e.g., sodium octyl sulfate), pH adjusted to ~3.0. The exact composition must be optimized.
-
Internal Standard (IS): A structurally similar compound not present in the sample.
-
Acetonitrile for protein precipitation.
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of 2-propylamino-5-methoxytetralin and a fixed concentration of the internal standard into blank plasma.
-
Sample Preparation: To 200 µL of plasma sample (or standard), add 20 µL of internal standard solution. Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Injection: Carefully transfer the supernatant to an autosampler vial and inject a defined volume (e.g., 50 µL) onto the HPLC system. The direct injection of a filtered supernatant is a time-efficient sample preparation technique.[9]
-
Chromatographic Separation: Elute the analytes from the C18 column using the optimized mobile phase under isocratic conditions. Maintain a constant column temperature (e.g., 35°C) to ensure reproducible retention times.
-
Detection: Set the electrochemical detector to an appropriate oxidation potential (e.g., +0.75 V) to detect the compound and the internal standard. This potential must be optimized to maximize the signal-to-noise ratio.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Determine the concentration of the unknown samples from this curve. The method should have a detection limit in the low ng/mL range.[9]
Conclusion
2-Propylamino-5-methoxytetralin is a pharmacologically significant molecule whose value is rooted in its specific interaction with the dopaminergic system. Its well-defined structure, characterized by the 5-methoxy-2-aminotetralin core, provides a robust platform for investigating D2 receptor function and serves as a key building block in the synthesis of more complex therapeutic agents. A thorough understanding of its chemical properties, stereospecific synthesis, mechanism of action, and analytical quantification is indispensable for any researcher or drug development professional working in this domain. The methodologies and insights presented in this guide offer a technically sound foundation for advancing research and leveraging the full potential of this versatile compound.
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McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547–549. [Link]
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Spencer, D. G. Jr., et al. (1987). The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory. Pharmacology Biochemistry and Behavior, 28(2), 307-313. [Link]
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An In-depth Technical Guide to 2-Propylamino-5-methoxytetralin: From Serendipitous Discovery to a Key Pharmacological Scaffold
This guide provides a comprehensive technical overview of 2-Propylamino-5-methoxytetralin, a significant molecule in the landscape of neuropharmacology. We will delve into its discovery, the evolution of its synthesis, its intricate pharmacological profile, and its role as a foundational scaffold for the development of advanced therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this compelling aminotetralin derivative.
Introduction: The Significance of the 2-Aminotetralin Scaffold
The 2-aminotetralin framework is a rigid analog of the flexible phenethylamine pharmacophore, a core structure in many endogenous neurotransmitters like dopamine and norepinephrine.[1] This conformational constraint has made 2-aminotetralin and its derivatives invaluable tools in medicinal chemistry for probing the topographies of aminergic G-protein coupled receptors (GPCRs). By systematically modifying the substitution patterns on the aromatic ring and the amino group, researchers have been able to develop highly selective and potent ligands for various dopamine and serotonin receptor subtypes. 2-Propylamino-5-methoxytetralin emerges from this rich history as a notable compound, both for its intrinsic pharmacological activity and its utility as a key synthetic intermediate.
The Genesis of a Pharmacophore: Discovery and Historical Context
The exploration of 2-aminotetralin derivatives as dopaminergic agents gained significant momentum in the 1970s. A pivotal 1976 publication by McDermed, McKenzie, and Freeman detailed the synthesis and dopaminergic activities of monohydroxylated analogs of 2-dipropylamino-1,2,3,4-tetrahydronaphthalene.[2] Their work established that dopaminergic activity was stereospecific, residing in the levo enantiomer, and that the position of the hydroxyl group on the aromatic ring was a critical determinant of potency.[2] This laid the groundwork for further investigation into how modifications to the aromatic ring and the N-alkyl substituents could fine-tune receptor affinity and functional activity.
A significant advancement in the field was documented in a 1979 paper by Hacksell and colleagues, which explored a series of N-alkylated 2-aminotetralins as central dopamine-receptor agonists. This research systematically investigated the impact of the length and nature of the N-alkyl chain on dopaminergic activity, providing a foundational understanding of the structure-activity relationships (SAR) that govern the interaction of these ligands with dopamine receptors. It is within this fertile scientific landscape that the synthesis and initial characterization of 2-Propylamino-5-methoxytetralin and its analogs were pursued.
Synthesis and Chiral Resolution: A Methodological Deep Dive
The synthesis of 2-Propylamino-5-methoxytetralin hinges on the preparation of the key intermediate, 5-methoxy-2-tetralone. Modern synthetic routes often employ a multi-step process that has been optimized for yield and purity.
Synthesis of 5-Methoxy-2-tetralone
A common laboratory-scale synthesis of 5-methoxy-2-tetralone starts from 1,6-dimethoxynaphthalene.
Experimental Protocol: Synthesis of 5-Methoxy-2-tetralone [3]
-
Reduction: To a solution of 1,6-dimethoxynaphthalene (0.53 mol) in boiling ethanol (1.4 L), sodium metal (3.91 mol) is added in portions. The reaction mixture is stirred until all the sodium has dissolved.
-
Hydrolysis: The reaction is cooled to 0°C, and a mixture of concentrated hydrochloric acid (457 mL) and water (395 mL) is added dropwise. The mixture is then refluxed for one hour.
-
Extraction and Purification: The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in water and extracted with diethyl ether. The organic layer is concentrated and treated with a saturated sodium bisulfite solution to form the bisulfite adduct, which precipitates. The solid is collected by filtration, and the free ketone is regenerated and purified by distillation to yield 5-methoxy-2-tetralone as a clear oil.[3]
Reductive Amination and Chiral Resolution
The introduction of the propylamino group at the 2-position is typically achieved through reductive amination of 5-methoxy-2-tetralone with n-propylamine. The subsequent chiral resolution of the resulting racemic amine is a critical step, as the desired pharmacological activity is enantiomer-specific.
Experimental Protocol: Synthesis and Resolution of (S)-2-Propylamino-5-methoxytetralin [4][5]
-
Reductive Amination: 5-methoxy-2-tetralone is reacted with n-propylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to yield racemic 2-Propylamino-5-methoxytetralin.[4]
-
Diastereomeric Salt Formation: The racemic amine is treated with an optically active acid, such as (-)-mandelic acid, in a suitable solvent to form diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization. The salt containing the desired (S)-enantiomer is preferentially crystallized and purified through successive recrystallizations.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base to liberate the optically pure (S)-2-Propylamino-5-methoxytetralin.
A patent describes an efficient method for preparing (S)-2-amino-5-methoxytetralin hydrochloride, a closely related precursor, which utilizes an asymmetric induction step to achieve high enantiomeric excess.[6] This highlights the industrial importance of obtaining enantiomerically pure aminotetralins.
Caption: Synthetic pathway to (S)-2-Propylamino-5-methoxytetralin.
Pharmacological Profile: A Dopamine D2 Receptor Agonist
2-Propylamino-5-methoxytetralin is primarily characterized as a dopamine D2 receptor agonist.[7] The dopaminergic system is crucial for regulating motor control, motivation, and reward, and its dysregulation is implicated in several neurological and psychiatric disorders.[8][9]
Dopamine receptors are GPCRs that exist in high- and low-affinity states for agonists.[8][9] The high-affinity state is believed to be the functionally active state coupled to G-proteins.[8] Agonists like 2-Propylamino-5-methoxytetralin preferentially bind to and stabilize this high-affinity state, initiating downstream signaling cascades.
Table 1: Representative Receptor Binding Affinities (Ki, nM) of Related 2-Aminotetralin Derivatives
| Compound | D2 | D3 | 5-HT1A |
| (S)-2-Propylamino-5-methoxytetralin | Agonist activity reported | - | - |
| 8-OH-DPAT | - | - | 1.2 |
| 5-OH-DPAT | 2.5 | - | - |
Note: Specific Ki values for 2-Propylamino-5-methoxytetralin are not consistently reported in the public literature. The table includes data for closely related and well-characterized aminotetralins to provide context for the pharmacological class.
Signaling Pathways
As a dopamine D2 receptor agonist, 2-Propylamino-5-methoxytetralin is expected to modulate intracellular signaling pathways primarily through the Gαi/o family of G-proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and the phosphorylation state of numerous downstream targets. Additionally, D2 receptor activation can modulate ion channel activity, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to a hyperpolarization of the cell membrane and reduced neuronal excitability.
Caption: Simplified D2 receptor signaling pathway.
A Crucial Intermediate: The Gateway to Rotigotine
Beyond its own pharmacological properties, (S)-2-Propylamino-5-methoxytetralin is a pivotal intermediate in the synthesis of Rotigotine.[5][7] Rotigotine is a non-ergoline dopamine agonist approved for the treatment of Parkinson's disease and restless legs syndrome. It is formulated as a transdermal patch, providing continuous drug delivery. The synthesis of Rotigotine involves the N-alkylation of (S)-2-Propylamino-5-methoxytetralin followed by demethylation of the 5-methoxy group to the corresponding phenol. The stereochemical integrity of the (S)-enantiomer of the aminotetralin core is essential for the therapeutic efficacy of Rotigotine.
Future Perspectives and Conclusion
2-Propylamino-5-methoxytetralin stands as a testament to the power of systematic medicinal chemistry exploration. Born from the broader investigation of the 2-aminotetralin scaffold, it has proven to be a valuable pharmacological tool and a critical building block for a clinically successful therapeutic agent. The continued study of this and related compounds offers the potential for the development of even more selective and potent modulators of the dopaminergic and serotonergic systems. As our understanding of the structural biology of GPCRs deepens, the 2-aminotetralin framework, with its conformational rigidity, will undoubtedly continue to play a vital role in the design of next-generation therapeutics for a range of neurological and psychiatric disorders.
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McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547–549. [Link]
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Hacksell, U., Svensson, U., Nilsson, J. L. G., Hjorth, S., Carlsson, A., Wikström, H., Lindberg, P., & Sanchez, D. (1979). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. Journal of Medicinal Chemistry, 22(12), 1469–1475. [Link]
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Shi, B., Narayanan, T. K., Yang, Z. Y., & Mukherjee, J. (1999). Radiosynthesis and in vitro evaluation of 2-(N-alkyl-N-1'-11C-propyl)amino-5-hydroxytetralin analogs as high affinity agonists for dopamine D-2 receptors. Nuclear Medicine and Biology, 26(8), 877–884. [Link]
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A Comprehensive Technical Guide to 2-Propylamino-5-methoxytetralin: Nomenclature, Properties, and Synthesis
Executive Summary: This guide provides an in-depth analysis of 2-Propylamino-5-methoxytetralin, a significant chemical intermediate. We will dissect its formal IUPAC nomenclature, explore its various synonyms and identifiers, and present its key physicochemical properties. The core of this document is a detailed examination of its synthetic pathways, primarily focusing on the reductive amination of 5-methoxy-2-tetralone. The principal application of this compound is its role as a crucial precursor in the manufacturing of Rotigotine, a dopamine agonist used in the treatment of Parkinson's disease. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a thorough technical understanding of this molecule.
Introduction
2-Propylamino-5-methoxytetralin is a substituted tetralin derivative whose significance is almost exclusively tied to its role in pharmaceutical manufacturing. While not an active pharmaceutical ingredient (API) itself, it stands as a critical intermediate in the synthesis of Rotigotine.[1][2] Rotigotine is a non-ergot dopamine agonist prescribed for managing the symptoms of Parkinson's disease and restless legs syndrome.[3] The synthesis of Rotigotine requires high stereochemical purity, making the production of the specific (S)-enantiomer of 2-Propylamino-5-methoxytetralin a focal point of process chemistry and development. Understanding the nomenclature, properties, and synthesis of this intermediate is therefore essential for chemists working on the production of this important therapeutic agent.
Chemical Identity and Nomenclature
A precise understanding of a molecule's identity begins with its formal nomenclature and structure. The common name, "2-Propylamino-5-methoxytetralin," is descriptive but lacks the stereochemical and positional specificity required for rigorous scientific communication.
IUPAC Nomenclature
The formal, unambiguous name for the enantiomer relevant to Rotigotine synthesis, according to the International Union of Pure and Applied Chemistry (IUPAC), is:
(2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine [4]
This name is deconstructed as follows:
-
1,2,3,4-tetrahydronaphthalen: This defines the core bicyclic structure, a naphthalene ring system where one of the rings is fully saturated. This core is commonly known as "tetralin."
-
-2-amine: An amine group (NH₂) is attached to position 2 of the tetralin ring.
-
5-methoxy: A methoxy group (-OCH₃) is attached to position 5 on the aromatic portion of the ring system.
-
N-propyl: A propyl group (-CH₂CH₂CH₃) is substituted onto the nitrogen atom of the amine, making it a secondary amine.
-
(2S)-: This stereochemical descriptor indicates that the stereocenter at position 2 has an (S) absolute configuration.
Chemical Structure
The chemical structure defines the connectivity and spatial arrangement of the atoms within the molecule.
Caption: 2D structure of (S)-2-Propylamino-5-methoxytetralin.
To clarify the numbering of the parent structure, the tetralin ring system is numbered as follows:
Caption: IUPAC numbering scheme for the tetralin core structure.
Synonyms and Common Identifiers
In literature, patents, and chemical catalogs, this compound is referenced by numerous names and codes. This can be a source of confusion, and a consolidated list is valuable for comprehensive literature searches.
| Identifier Type | Value | Reference |
| Common Name | 2-Propylamino-5-methoxytetralin | N/A |
| Synonym | 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | [5] |
| Synonym | 1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthylamine | [5] |
| Synonym | (±)-5-Methoxy-N-propyl-2-aminotetralin | [5] |
| Synonym | 2-(n-Propylamino)-5-methoxy-1,2,3,4-tetrahydronaphthalene | [5] |
| CAS Number (S)-enantiomer | 101403-24-1 | [4] |
| CAS Number (R)-enantiomer | 101403-25-2 | [6] |
| CAS Number (Racemate) | 3899-07-8 | [5] |
| CAS Number (S)-HCl Salt | 93601-86-6 | [7] |
| PubChem CID ((S)-enantiomer) | 10727609 | [4] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation processes. Data is available for both the free base and its commonly used hydrochloride salt.
| Property | Value (Free Base, (S)-enantiomer) | Value (Hydrochloride Salt, (S)-enantiomer) | Reference |
| Molecular Formula | C₁₄H₂₁NO | C₁₄H₂₁NO·HCl | [4][7] |
| Molecular Weight | 219.32 g/mol | 255.79 g/mol | [4][7] |
| Appearance | Not specified | White to off-white solid | [2] |
| Density | ~1.19 g/cm³ (at 20°C) | Not specified | [7] |
| LogP | 3.745 | Not specified | [7] |
| Melting Point | Not specified | 262-265 °C | [2] |
| Water Solubility | Not specified | 39.6 g/L (at 20°C) | [2] |
Synthesis and Manufacturing
The synthesis of 2-Propylamino-5-methoxytetralin is a well-documented process, driven by its industrial importance. The most prevalent strategy involves the reductive amination of a ketone precursor.
Core Synthetic Strategy: Reductive Amination
The fundamental transformation is the reaction of 5-methoxy-2-tetralone with n-propylamine, followed by the reduction of the intermediate imine (or enamine) to the final secondary amine.[8][9] This approach is efficient and widely used in organic synthesis. The choice of reducing agent and reaction conditions is critical, especially when stereochemical control is required.
Key Starting Material: 5-Methoxy-2-tetralone
The availability and purity of the starting ketone, 5-methoxy-2-tetralone, are paramount. This compound is a valuable pharmaceutical intermediate in its own right.[10] It can be synthesized via several routes, including:
-
Birch Reduction: Reduction of 1,6-dimethoxynaphthalene followed by hydrolysis.[10]
-
Friedel-Crafts Acylation: Reaction of 3-methoxyphenylacetic acid with ethylene in the presence of a catalyst.[11]
Experimental Protocol: Enantioselective Reductive Amination
To produce the required (S)-enantiomer, an asymmetric synthesis is necessary. This avoids a low-yield chiral resolution step later in the process. The use of a chiral catalyst during the reduction is a modern and efficient approach.
Objective: To synthesize (S)-2-Propylamino-5-methoxytetralin from 5-methoxy-2-tetralone.
Materials:
-
5-methoxy-2-tetralone
-
n-Propylamine
-
Hantzsch ester (HEH) as a reducing agent[9]
-
Chiral phosphoric acid catalyst[9]
-
Appropriate solvent (e.g., Toluene, Dichloromethane)
-
Standard reagents for work-up and purification (e.g., aqueous acid, base, organic solvents, silica gel)
Step-by-Step Methodology:
-
Imine Formation: In a suitable reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve 5-methoxy-2-tetralone (1.0 eq) in the chosen solvent. Add n-propylamine (1.1-1.5 eq). The reaction may be stirred at room temperature or gently heated to facilitate the formation of the corresponding imine/enamine intermediate, often with removal of water.
-
Asymmetric Reduction: To the solution containing the intermediate, add the chiral phosphoric acid catalyst (typically 1-5 mol%). Then, add the Hantzsch ester reducing agent (1.1-1.5 eq).[9] The chiral catalyst creates a chiral environment around the imine, directing the hydride transfer from the Hantzsch ester to one face of the C=N double bond, preferentially forming the (S)-amine.
-
Reaction Monitoring: The progress of the reduction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched, typically with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to recover all product.
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure (S)-2-Propylamino-5-methoxytetralin.
Synthetic Workflow Diagram
The overall process can be visualized as follows:
Caption: General workflow for the enantioselective synthesis.
Application in Drug Development
Role as a Rotigotine Intermediate
The sole significant application of (S)-2-Propylamino-5-methoxytetralin is as an advanced intermediate in the synthesis of Rotigotine.[9] It constitutes the core aminotetralin structure of the final drug molecule. The subsequent steps involve modifying the amine and the methoxy group to arrive at the API.
Conversion to Rotigotine
The conversion involves two primary transformations:
-
N-Alkylation: The secondary amine of (S)-2-Propylamino-5-methoxytetralin is alkylated using a 2-(thien-2-yl)ethyl halide (e.g., bromide) to install the thiophene-containing side chain.
-
O-Demethylation: The methoxy group at the 5-position is cleaved to reveal the free hydroxyl group, which is a key pharmacophoric feature of Rotigotine. This is often achieved using strong Lewis acids like boron tribromide (BBr₃).
This two-step sequence completes the synthesis of the Rotigotine molecule.
Caption: High-level conversion of the intermediate to Rotigotine.
Conclusion
2-Propylamino-5-methoxytetralin, particularly its (S)-enantiomer, is a molecule of high industrial value, not for its own biological activity, but as an indispensable building block. Its formal IUPAC name, (2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, precisely defines its structure, which is key to its function. Modern synthetic methods, especially enantioselective reductive amination, allow for its efficient and stereochemically controlled production from 5-methoxy-2-tetralone. For any scientist or researcher involved in the process development or manufacturing of Rotigotine, a comprehensive understanding of this key intermediate's nomenclature, properties, and synthesis is fundamentally important.
References
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5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | 3899-07-8. Pharmaffiliates. [Link]
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Synthesis scheme for 2-(N,N-dipropyl)amino-5-hydroxytetralin... - ResearchGate. ResearchGate. [Link]
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(R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | 101403-25-2. Pharmaffiliates. [Link]
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5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine. Patsnap. [Link]
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Introduction: Unveiling a Modulator of Dopaminergic and Serotonergic Systems
An In-Depth Technical Guide to 2-Propylamino-5-methoxytetralin for Neuroscience Research
2-Propylamino-5-methoxytetralin is a synthetic derivative of tetralin (1,2,3,4-tetrahydronaphthalene) that has emerged as a valuable pharmacological tool in neuroscience research. Its rigid bicyclic core structure serves as a scaffold for precise functional group placement, enabling targeted interactions with specific neurotransmitter receptors. This guide provides a comprehensive overview of its chemical properties, pharmacological profile, and practical applications for researchers investigating the complexities of monoamine systems in the central nervous system.
Primarily recognized for its interaction with dopamine D2 receptors, 2-Propylamino-5-methoxytetralin also exhibits effects on the serotonin system, including inhibition of serotonin uptake and monoamine oxidase activity.[1] This dual action allows for the nuanced study of receptor function and neurotransmitter interplay, which is critical for understanding the pathophysiology of various neurological and psychiatric disorders. Its structural relationship to well-characterized compounds like the potent 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) further enriches its utility as a comparative tool to dissect the specific roles of different receptor subtypes.[2][3][4]
This document serves as a technical resource for researchers, providing not only the theoretical basis for the compound's mechanism of action but also actionable experimental protocols to facilitate its integration into research workflows.
Part 1: Physicochemical and Structural Characterization
A thorough understanding of the molecule's physical and chemical properties is fundamental to its effective use in experimental settings.
Chemical Identity and Properties
The structural integrity of 2-Propylamino-5-methoxytetralin, featuring a tetralin core with a propylamino group at the C2 position and a methoxy group at C5, dictates its biological activity.[1] The methoxy group, in particular, influences its lipophilicity and receptor binding characteristics, while the secondary amine is crucial for hydrogen bonding and salt formation.[1]
Table 1: Physicochemical Properties of 2-Propylamino-5-methoxytetralin
| Property | Value | Source |
| IUPAC Name | 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | - |
| CAS Number | 3899-07-8 | [1] |
| Molecular Formula | C14H21NO | [5] |
| Molecular Weight | 219.32 g/mol | [1] |
| Appearance | Brown to reddish-brown liquid (free base) | [6] |
| Boiling Point | ~309.1 °C (Predicted) | [6] |
| pKa (amine) | ~9.42 - 10.21 (Predicted) | [1][6] |
| LogP | ~2.87 - 2.9 (Calculated) | [1] |
| Solubility | Low aqueous solubility; Soluble in ethanol, DMSO | [1] |
Note: The hydrochloride salt form is often used to improve aqueous solubility and stability. The melting point of the (S)-enantiomer hydrochloride salt is reported to be 262-265 °C.[7][8]
Synthesis Overview
The synthesis of 2-propylamino-5-methoxytetralin typically originates from 5-methoxy-2-tetralone.[9][10] This key intermediate can be synthesized through various routes, including the reaction of 3-methoxyphenylacetyl chloride with ethylene.[9] The tetralone then undergoes reductive amination with propylamine to yield the final product. For stereospecific synthesis, chiral reagents or biocatalytic reduction methods are employed to produce specific enantiomers, such as the (S)-enantiomer, which is an intermediate in the synthesis of the dopamine agonist Rotigotine.[9][11]
Caption: Simplified synthesis workflow for 2-Propylamino-5-methoxytetralin.
Part 2: Mechanism of Action and Pharmacological Profile
The primary utility of 2-Propylamino-5-methoxytetralin in neuroscience stems from its activity as a dopamine D2 receptor agonist.[1]
Dopamine D2 Receptor Agonism
Agonism at D2 receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins, initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase. This action decreases intracellular levels of cyclic AMP (cAMP), a critical second messenger. The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA) and subsequent modulation of downstream targets, influencing neuronal excitability, gene expression, and neurotransmitter release.
Caption: Signaling pathway of D2 receptor agonism by 2-Propylamino-5-methoxytetralin.
Structure-Activity Relationship (SAR)
The pharmacology of 2-aminotetralin derivatives is highly dependent on their substitution patterns:
-
5-Methoxy Substitution : This feature, present in 2-propylamino-5-methoxytetralin, generally favors dopamine D2/D3 receptor selectivity over serotonin receptors.[1]
-
8-Hydroxy Substitution : In contrast, an 8-hydroxy group, as seen in the classic compound 8-OH-DPAT, confers high affinity and agonist activity at 5-HT1A receptors.[2][3]
-
N-Alkylation : The nature of the amine substituent is critical. While di-n-propyl groups are optimal for 5-HT1A agonism in the 8-OH series, the single n-propyl group in the title compound is well-tolerated at dopamine receptors.[3]
Receptor Binding Profile (Comparative)
While a complete binding profile for 2-propylamino-5-methoxytetralin is not extensively published, we can infer its likely selectivity based on related structures.
Table 2: Comparative Receptor Affinity of Tetralin Derivatives
| Compound | Primary Target | Ki (nM) - Primary Target | Key Structural Feature |
| 2-Propylamino-5-methoxytetralin | Dopamine D2/D3 (Predicted) | N/A | 5-Methoxy, N-propyl |
| 8-OH-DPAT | Serotonin 5-HT1A | 0.7 - 1.2 | 8-Hydroxy, N,N-di-n-propyl |
| Rotigotine | Dopamine D3 > D2 > D1 | D3: ~0.71, D2: ~15 | Complex N-substituent |
This table illustrates how subtle structural changes dramatically shift receptor preference.
Part 3: Experimental Protocols for In Vitro Characterization
To empirically determine the pharmacological profile of 2-Propylamino-5-methoxytetralin, standardized in vitro assays are essential. These protocols provide a self-validating system to confirm receptor affinity and functional activity.
Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity
This protocol determines the affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the D2 receptor.
Objective: To calculate the inhibitory constant (Ki) of 2-propylamino-5-methoxytetralin at the human dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing human D2 receptors (e.g., CHO-K1 or HEK293).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: 2-Propylamino-5-methoxytetralin, serially diluted.
-
96-well plates, glass fiber filters, scintillation fluid, liquid scintillation counter.
Methodology:
-
Preparation: Thaw D2 receptor membranes on ice. Prepare serial dilutions of 2-propylamino-5-methoxytetralin in assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL buffer, 50 µL [³H]-Spiperone (at a final concentration near its Kd), and 100 µL membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL Haloperidol, 50 µL [³H]-Spiperone, and 100 µL membrane suspension.
-
Test Compound: Add 50 µL of each dilution of 2-propylamino-5-methoxytetralin, 50 µL [³H]-Spiperone, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for D2 Agonist Activity
This assay measures the functional consequence of D2 receptor activation by quantifying the inhibition of cAMP production.
Objective: To determine the potency (EC₅₀) and efficacy of 2-propylamino-5-methoxytetralin as a D2 receptor agonist.
Materials:
-
HEK293 or CHO cells stably expressing human D2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Full Agonist Control: Quinpirole.
-
Antagonist Control: Haloperidol.
Methodology:
-
Cell Culture: Plate D2-expressing cells in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash cells with stimulation buffer. Add serial dilutions of 2-propylamino-5-methoxytetralin (and controls) to the wells and pre-incubate for 15 minutes.
-
Stimulation: Add Forskolin (final concentration ~1-10 µM) to all wells except the basal control. This stimulates cAMP production. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data: Set the basal cAMP level (no Forskolin) as 0% and the Forskolin-stimulated level as 100%.
-
Plot the % inhibition of Forskolin-stimulated cAMP against the log concentration of 2-propylamino-5-methoxytetralin.
-
Fit the curve to determine the EC₅₀ (concentration for 50% of maximal inhibition) and the Emax (maximal efficacy relative to the full agonist).
-
Caption: Experimental workflow for in vitro characterization of the compound.
Conclusion and Future Directions
2-Propylamino-5-methoxytetralin represents a well-defined chemical probe for the neuroscience community. Its primary action as a dopamine D2 receptor agonist, combined with a distinct structural profile compared to classic serotonergic tetralins, makes it an ideal tool for dissecting the contributions of the dopaminergic system to complex behaviors and disease states. The protocols detailed herein provide a robust framework for researchers to validate its pharmacological properties and confidently deploy it in more advanced in vivo models. Future research could further explore its enantiomer-specific activities, its potential off-target effects at higher concentrations, and its utility in animal models of Parkinson's disease, schizophrenia, and addiction, where D2 receptor signaling is known to be dysregulated.
References
- A method of preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. Google Patents.
-
Björk, L., Cornfield, L. J., Hacksell, U., Johansson, A. M., Karlsson, M., & Nilsson, J. L. (1994). Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors. Journal of Medicinal Chemistry, 37(24), 4087-4092. Available at: [Link]
-
Glennon, R. A., Seggel, M. R., Soine, W. H., Herrick-Davis, K., Lyon, R. A., & Titeler, M. (1988). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Journal of Medicinal Chemistry, 31(4), 867-870. Available at: [Link]
- Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
-
Hamon, M., Bourgoin, S., Gozlan, H., Hall, M. D., Goetz, C., Artaud, F., & Horn, A. S. (1984). Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain. European Journal of Pharmacology, 100(3-4), 263-276. Available at: [Link]
-
PubChem. (n.d.). 2-Propylamino-5-methoxytetralin. Retrieved from [Link]
-
Winter, J. C., & Petti, D. T. (1987). The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: A possible role for 5-HT1A receptors in memory. Pharmacology Biochemistry and Behavior, 27(4), 625–628. Available at: [Link]
-
Ögren, S. O., & Johansson, C. (1990). 8-Hydroxy-2-(di-n-propylamino)tetralin, a 5-HT1A receptor agonist, impairs performance in a passive avoidance task. Psychopharmacology, 100(3), 379-386. Available at: [Link]
Sources
- 1. Buy 2-Propylamino-5-methoxytetralin (EVT-1197629) | 3899-07-8 [evitachem.com]
- 2. Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxy-2-(di-n-propylamino)tetralin, a 5-HT1A receptor agonist, impairs performance in a passive avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Propylamino-5-methoxytetralin | C14H21NO | CID 10242548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-AMINO-5-METHOXYTETRALIN | 4018-91-1 [chemicalbook.com]
- 7. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. guidechem.com [guidechem.com]
- 10. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 11. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
Methodological & Application
2-Propylamino-5-methoxytetralin solution preparation for in vitro assays
An Application Scientist's Guide to the Preparation of 2-Propylamino-5-methoxytetralin for In Vitro Assays
Abstract
This document provides a comprehensive, field-tested protocol for the preparation of 2-Propylamino-5-methoxytetralin solutions intended for in vitro research applications. As a member of the 2-aminotetralin family, which includes compounds known to interact with monoamine systems, precise and consistent solution preparation is paramount for generating reproducible and reliable experimental data.[1] This guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning each stage of the process, from selecting the appropriate solvent to ensuring the stability and quality of the final working solutions. It is intended for researchers, scientists, and drug development professionals engaged in pharmacological and cell-based studies.
Introduction and Scientific Context
2-Propylamino-5-methoxytetralin is a research chemical belonging to the aminotetralin structural class. Its analogs have been investigated for their effects on various neurological targets, including dopamine and serotonin receptors.[2][3] The efficacy and selectivity of such compounds in in vitro assays—for instance, receptor binding affinity studies, second messenger assays (e.g., cAMP accumulation), or cell viability screens—are highly dependent on the accurate concentration and bioavailability of the molecule in the experimental system.[3]
The primary challenge in working with 2-Propylamino-5-methoxytetralin, a lipophilic amine, is its poor aqueous solubility.[4] This necessitates a two-stage solution preparation process: first, creating a high-concentration stock in an organic solvent, followed by careful dilution into an aqueous physiological buffer or cell culture medium. This guide provides a robust methodology to navigate this process, minimizing common pitfalls such as compound precipitation and solvent-induced cytotoxicity.
Physicochemical Profile and Pre-Protocol Considerations
Understanding the compound's properties is the foundation of a successful protocol. The choices made during solution preparation are directly dictated by its chemical nature.
| Property | Value / Observation | Rationale for Protocol Design | Source |
| Molecular Formula | C₁₄H₂₁NO | Calculation of molarity requires an accurate molecular weight. | N/A |
| Appearance | Crystalline Solid | Visual confirmation of the starting material. | [4] |
| Aqueous Solubility | Low (<1 mg/mL) | Direct dissolution in aqueous buffers is not feasible; an organic solvent is required for the primary stock. | [4] |
| Organic Solubility | Soluble in DMSO, Ethanol, Methanol | Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations. | [4][5] |
| pKa | ~9.5 (Secondary Amine) | The compound is basic. The pH of the final aqueous buffer can affect its charge state and solubility. Buffers in the physiological range (pH 7.2-7.4) are standard. | [4] |
| Stability | Degrades under UV light; Stable for >24 months as a solid at -20°C. | Stock solutions must be protected from light and stored at low temperatures to prevent degradation. | [4] |
Protocol I: Preparation of a 10 mM Master Stock Solution
This protocol details the preparation of a high-concentration master stock in 100% DMSO. This stock serves as the source for all subsequent dilutions.
Materials and Reagents
-
2-Propylamino-5-methoxytetralin powder
-
Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% purity
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Master Stock Preparation Workflow
Caption: Workflow for preparing a concentrated DMSO stock solution.
Step-by-Step Methodology
-
Calculation: Determine the mass of 2-Propylamino-5-methoxytetralin needed.
-
Example for 1 mL of a 10 mM stock (MW ≈ 219.32 g/mol ):
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 219.32 g/mol = 0.00219 g = 2.19 mg
-
-
Weighing: Tare a sterile amber vial on a calibrated analytical balance. Carefully weigh out the calculated mass (e.g., 2.19 mg) of the compound directly into the vial. Expert Tip: Weighing directly into the dissolution vessel minimizes material loss during transfer.
-
Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. If dissolution is slow, place the vial in a room temperature ultrasonic bath for 5-10 minutes. Causality Note: Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solvent and compound, accelerating the dissolution process without significant heat input that could degrade the compound.
-
Quality Check: Visually inspect the solution against a bright background. It must be completely clear, with no visible particulates or cloudiness.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the master stock into smaller, single-use aliquots (e.g., 10-20 µL) in amber tubes. Store these aliquots at -20°C or, for long-term storage (>6 months), at -80°C.
Protocol II: Preparation of Aqueous Working Solutions
This protocol describes the critical step of diluting the organic master stock into your aqueous assay buffer or cell culture medium. The primary goal is to achieve the desired final concentration while keeping the compound dissolved and minimizing the final DMSO concentration.
Key Principle: The Solvent-Exchange Challenge
Directly adding a large volume of aqueous buffer to a small volume of DMSO stock can cause the compound to "crash out" or precipitate. This occurs because the compound is not soluble in the final, predominantly aqueous environment.[6] The key to success is rapid and energetic mixing during dilution.
Working Solution Preparation Workflow
Caption: Workflow for preparing aqueous working solutions from a DMSO stock.
Step-by-Step Methodology
-
Thaw Stock: Remove a single aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.
-
Prepare Dilution Tube: In a new sterile tube, add the required volume of your final aqueous solution (e.g., cell culture medium, PBS, or HBSS). Expert Tip: Always add the organic stock to the larger volume of aqueous buffer, never the other way around. This ensures the compound is immediately exposed to a large volume, promoting rapid dispersion.
-
Perform Dilution: While the tube containing the aqueous buffer is actively vortexing at a medium speed, quickly dispense the required volume of the DMSO stock directly into the liquid.
-
Example for a 10 µM final concentration in 1 mL:
-
This is a 1:1000 dilution from a 10 mM stock.
-
Add 999 µL of aqueous buffer to a tube.
-
While vortexing, add 1 µL of the 10 mM DMSO stock.
-
The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
-
Final Quality Check: The final working solution should be perfectly clear. Any sign of cloudiness, shimmer, or precipitate indicates that the compound has fallen out of solution, and the results will not be reliable.
-
Use Immediately: Aqueous working solutions are not stable and should be prepared fresh immediately before use in an experiment. Do not store them.
Quality Control and Experimental Best Practices
A self-validating protocol includes inherent checks and controls.
-
Vehicle Control: This is non-negotiable. Every experiment must include a "vehicle control" group that is treated with the same final concentration of DMSO as the highest concentration of the test compound. This allows you to differentiate the effects of the compound from the effects of the solvent.
-
Visual Inspection: Always visually inspect stock and working solutions before use. Discard any solution that shows signs of precipitation.
-
Concentration Range: When first using the compound, it is wise to test a broad concentration range (e.g., from 1 nM to 100 µM) to determine its potency and identify potential solubility limits in your specific assay medium.
Stability and Storage Summary
Proper storage is essential to maintain the integrity of the compound.
| Solution Type | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | > 24 months | Keep in a desiccator, protected from light. |
| DMSO Master Stock | -20°C or -80°C | 6-12 months | Store in single-use amber aliquots to avoid light and freeze-thaw cycles.[4][7] |
| Aqueous Working Solution | Room Temperature | < 1 hour | Prepare fresh immediately before use. Do not store. |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Precipitate in Master Stock | Incomplete dissolution or compound has low solubility even in DMSO at the target concentration. | Sonicate the stock for an additional 10-15 minutes. If it persists, prepare a new stock at a lower concentration (e.g., 5 mM). |
| Precipitate in Working Solution | Compound solubility limit exceeded in the aqueous buffer; poor mixing technique. | Ensure you are adding the DMSO stock to the aqueous buffer while actively vortexing. If precipitation persists, lower the highest test concentration. |
| High Variability in Assay Results | Degradation of the compound; inconsistent final DMSO concentration. | Prepare a fresh master stock. Ensure all wells, including controls, have the exact same final DMSO concentration. Use a serial dilution scheme to maintain consistency. |
References
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
ACS Publications. (2007). Synthesis and Antifungal Activities of Novel 2-Aminotetralin Derivatives. Journal of Medicinal Chemistry. [Link]
-
PubMed. (1987). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2006). Synthesis and in vitro antifungal activity of novel tetralin compounds. Bioorganic & Medicinal Chemistry Letters. [Link]
-
European Medicines Agency. (2003). Guideline on Stability Testing. CPMP/QWP/122/02. [Link]
-
National Institutes of Health (NIH). (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]
-
RSC Publishing. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from researchgate.net. [Link]
-
MDPI. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Processes. [Link]
-
ResearchGate. (2014). (PDF) Synthesis, in vitro antifungal and antitubercular evaluation of novel amino pyrimidines based tetrazole derivatives. Journal of Pharmacy Research. [Link]
-
ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company. [Link]
-
National Institutes of Health (NIH). (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Analytical and Bioanalytical Chemistry. [Link]
-
Cureus. (2024). Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents. [Link]
-
DC Chemicals. (2025). (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS. Retrieved from dcchemicals.com. [Link]
-
Patsnap. (2021). Synthesis method of 5-methoxy-2-tetralone. Retrieved from patsnap.com. [Link]
-
Wikipedia. (n.d.). 2-Aminotetralin. Retrieved from en.wikipedia.org. [Link]
Sources
- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-Propylamino-5-methoxytetralin (EVT-1197629) | 3899-07-8 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 2-Propylamino-5-methoxytetralin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylamino-5-methoxytetralin is a substituted aminotetralin derivative with potential applications in neurochemical research. As with any compound intended for research or pharmaceutical development, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This application note provides a comprehensive guide to the analytical techniques essential for the characterization of 2-Propylamino-5-methoxytetralin, offering detailed protocols and insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
The synthesis of 2-Propylamino-5-methoxytetralin and its precursors often involves multiple steps where structural confirmation is key. For instance, the synthesis of the related compound (S)-2-amino-5-methoxytetralin hydrochloride utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure of intermediates.[1] This underscores the importance of the analytical techniques detailed in this guide for both synthetic chemists and analytical scientists.
This guide will cover the following key analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification based on fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aminotetralin derivatives, it provides crucial information on molecular weight and fragmentation patterns, aiding in structural confirmation and impurity profiling.
Rationale for Method Design
The choice of a non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is standard for the analysis of many pharmaceutical compounds due to its versatility and thermal stability. The temperature program is designed to ensure adequate separation of the analyte from any potential impurities or solvent peaks, starting at a lower temperature to trap the analytes at the head of the column and then ramping up to elute them based on their boiling points and interactions with the stationary phase. Electron ionization (EI) is a common and robust ionization technique that generates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of 2-Propylamino-5-methoxytetralin.
Protocol: GC-MS Analysis of 2-Propylamino-5-methoxytetralin
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 2-Propylamino-5-methoxytetralin sample.
-
Dissolve the sample in 1 mL of high-purity methanol.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (10:1).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Data Interpretation
-
Expected Retention Time: The retention time will be influenced by the specific GC conditions. However, based on its structure, it is expected to elute after its precursor, 2-amino-5-methoxytetralin.
-
Molecular Ion Peak: The molecular weight of 2-Propylamino-5-methoxytetralin is 219.32 g/mol . A molecular ion peak ([M]⁺) at m/z 219 should be observed. Due to the presence of one nitrogen atom, this peak will have an odd nominal mass, which is consistent with the Nitrogen Rule.[2]
-
Key Fragmentation Patterns: The fragmentation of amines is often dominated by alpha-cleavage.[3][4] For 2-Propylamino-5-methoxytetralin, the following key fragments are anticipated:
-
Loss of an ethyl group (C₂H₅•): A significant fragment at m/z 190 resulting from cleavage of the propyl group.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stabilized iminium ion. This would result in a fragment at m/z 174.
-
Tropylium Ion Formation: Aromatic compounds can rearrange to form a tropylium ion at m/z 91, although this may be less prominent depending on the stability of other fragments.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the primary technique for determining the purity of 2-Propylamino-5-methoxytetralin and for quantifying the compound in various matrices. A reversed-phase method with UV detection is generally suitable for this type of molecule.
Rationale for Method Design
A C18 column is a common choice for reversed-phase chromatography, effectively separating compounds based on their hydrophobicity. The mobile phase, consisting of an organic modifier (acetonitrile) and an acidic aqueous buffer (phosphate buffer), allows for good peak shape and resolution. The acidic pH ensures that the amine group is protonated, which generally leads to better chromatographic performance. UV detection is appropriate as the tetralin structure contains a chromophore that absorbs in the UV region.
Experimental Workflow: HPLC
Caption: Workflow for HPLC analysis of 2-Propylamino-5-methoxytetralin.
Protocol: HPLC-UV Purity Assessment
-
Sample Preparation:
-
Prepare a stock solution of 2-Propylamino-5-methoxytetralin at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm and 280 nm.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[5]
-
Data Interpretation
-
Retention Time: The retention time is dependent on the exact HPLC conditions but should be consistent under the same parameters. A shorter retention time can indicate a less effective interaction with the stationary phase.[6]
-
Purity Calculation: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: For quantitative analysis, a calibration curve should be constructed by injecting a series of standards of known concentrations and plotting the peak area against the concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Rationale for Method Design
Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. A standard 400 or 500 MHz spectrometer provides sufficient resolution for detailed structural analysis.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of 2-Propylamino-5-methoxytetralin in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Interpretation: Predicted Chemical Shifts
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: The three protons on the aromatic ring are expected to appear in the range of δ 6.5-7.2 ppm.
-
Methoxy Group (-OCH₃): A singlet at approximately δ 3.8 ppm.
-
Propyl Group (-CH₂CH₂CH₃):
-
-CH₂- (next to NH): A triplet around δ 2.6-2.8 ppm.
-
-CH₂- (middle): A multiplet around δ 1.5-1.7 ppm.
-
-CH₃: A triplet around δ 0.9-1.0 ppm.
-
-
Tetralin Ring Protons: Complex multiplets in the range of δ 1.5-3.0 ppm. The proton at the C2 position, adjacent to the amino group, will likely be a multiplet around δ 2.8-3.1 ppm.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on concentration and the presence of water.
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Propyl Group (-CH₂CH₂CH₃):
-
-CH₂- (next to NH): Around δ 50 ppm.
-
-CH₂- (middle): Around δ 23 ppm.
-
-CH₃: Around δ 11 ppm.
-
-
Tetralin Ring Carbons: Aliphatic carbons of the tetralin ring will appear in the range of δ 20-50 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Rationale for Method Design
Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples as it requires minimal sample preparation. The mid-infrared region (4000-400 cm⁻¹) provides the most useful information for the identification of organic functional groups.
Protocol: FTIR-ATR Analysis
-
Sample Preparation:
-
Place a small amount of the 2-Propylamino-5-methoxytetralin sample directly on the ATR crystal.
-
-
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan before analyzing the sample.
-
Data Interpretation
The FTIR spectrum of 2-Propylamino-5-methoxytetralin is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300-3500 | N-H stretch | Secondary amine |
| 2850-3000 | C-H stretch (aliphatic) | Propyl and tetralin rings |
| 3000-3100 | C-H stretch (aromatic) | Aromatic ring |
| 1500-1600 | C=C stretch (aromatic) | Aromatic ring |
| 1230-1270 | C-O stretch (aryl ether) | Methoxy group |
| 1020-1075 | C-O stretch (aryl ether) | Methoxy group |
| 1150-1250 | C-N stretch | Amine |
The presence of a band in the 3300-3500 cm⁻¹ region is indicative of the N-H bond in the secondary amine.[7] The various C-H and C=C stretching vibrations will confirm the presence of the aliphatic and aromatic portions of the molecule.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of 2-Propylamino-5-methoxytetralin. By employing a combination of GC-MS, HPLC, NMR, and FTIR, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their research and development activities. The provided insights into data interpretation will aid in the accurate analysis of the experimental results. It is recommended that all analytical methods be properly validated for their intended purpose to ensure the reliability of the data generated.
References
Sources
- 1. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 2. whitman.edu [whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorelevant.com [biorelevant.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Study of Dopamine Autoreceptors Using 2-Propylamino-5-methoxytetralin
A Note on the Investigational Nature of 2-Propylamino-5-methoxytetralin (2-PMT): The compound 2-Propylamino-5-methoxytetralin (2-PMT) is a novel research chemical. As such, its pharmacological profile has not been extensively characterized in the public domain. This guide has been developed by synthesizing data from structurally analogous compounds within the well-studied 2-aminotetralin class of dopaminergic ligands.[1][2][3] The protocols provided are based on established methodologies for characterizing ligands that target dopamine D2-like receptors. Researchers should consider the initial experiments outlined herein as a foundational step to rigorously determine the precise pharmacological properties of 2-PMT before its application in more complex models.
Introduction: The Critical Role of Dopamine Autoreceptors
Dopamine (DA) is a pivotal neurotransmitter that governs motor control, motivation, reward, and cognitive functions.[4] The tight regulation of dopaminergic signaling is essential for maintaining neurological homeostasis. Central to this regulation are dopamine autoreceptors, which function as a key negative feedback mechanism. These receptors are located on the presynaptic terminal, dendrites, and soma of dopamine neurons themselves.
The predominant autoreceptors are the D2 and D3 subtypes, which belong to the D2-like family of dopamine receptors.[5][6] Specifically, the short isoform of the D2 receptor (D2S) is exclusively expressed as a presynaptic autoreceptor.[7] Upon binding dopamine, these Gi/o protein-coupled receptors (GPCRs) initiate a signaling cascade that leads to:
-
Inhibition of dopamine synthesis by decreasing the activity of tyrosine hydroxylase.
-
Inhibition of dopamine release by modulating voltage-gated Ca2+ and K+ channels.[8]
-
Enhancement of dopamine reuptake via the dopamine transporter (DAT).[8]
Dysfunction in dopamine autoreceptor signaling is implicated in numerous neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. Consequently, pharmacological tools that can selectively modulate these receptors are invaluable for both basic research and therapeutic development.
The 2-aminotetralin scaffold is a "privileged structure" in dopamine receptor pharmacology, forming the backbone of many potent D2-like receptor agonists.[2] 2-Propylamino-5-methoxytetralin (2-PMT) belongs to this class. Its structure suggests a likely interaction with D2 and D3 receptors. This guide provides a comprehensive framework for researchers to systematically characterize the interaction of 2-PMT with dopamine autoreceptors and utilize it as a tool for their study.
Inferred Pharmacological Profile of 2-PMT
Based on established structure-activity relationships (SAR) for the 2-aminotetralin class, we can infer a likely pharmacological profile for 2-PMT.
-
Mechanism of Action: As a D2-like receptor ligand, 2-PMT is expected to bind to D2 and D3 receptors. The functional outcome of this binding (agonist, antagonist, or inverse agonist) must be determined experimentally. D2/D3 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channel activity.[7][9]
-
Structure-Activity Relationship Insights:
-
The 2-aminotetralin core provides the necessary pharmacophore to fit into the dopamine receptor binding pocket.
-
The N-propyl group is a common feature in ligands with high affinity for D2 and D3 receptors.[2][10]
-
The 5-methoxy group on the aromatic ring is known to influence affinity and efficacy. Notably, some N-substituted derivatives of (R)-5-methoxy-2-(propylamino)tetralin have been characterized as D2 receptor antagonists or even inverse agonists.[11] This underscores the critical need for empirical functional characterization of 2-PMT.
-
-
Anticipated Receptor Affinity: The affinity of 2-PMT for dopamine receptors is unknown. However, by examining related compounds, we can establish a probable range and a panel of receptors for initial screening.
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Reference |
| 5-OH-PIPAT | 3.6 | 0.99 | 48.4 | [12] |
| 5-Methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin | 3.2 | 0.58 | 0.82 | [10] |
| 7-OH-DPAT | ~20-50 | ~1-5 | ~10-30 | [13] |
| (R)-2-[(Benzyl)propylamino]-5-methoxytetralin | ~5 | N/A | N/A | [11] |
This table presents data for structurally related 2-aminotetralins to provide context for the potential affinity of 2-PMT. It is essential to determine the affinity of 2-PMT directly.
Experimental Workflows and Protocols
A systematic approach is required to characterize a new ligand. The workflow should begin with fundamental in vitro assays to determine binding affinity and functional efficacy, followed by in vivo experiments to assess its effects on the physiological system.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 2-PMT for human dopamine D2 and D3 receptors.
Principle: This is a competitive binding assay where the ability of unlabeled 2-PMT to displace a specific radiolabeled ligand from the receptor is measured.
Materials:
-
Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing either human D2 or D3 receptors.[12]
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride.
-
Non-specific binding control: Haloperidol (10 µM) or Spiperone (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compound: 2-PMT, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions.
-
96-well plates, glass fiber filters, scintillation counter, and scintillation fluid.
Procedure:
-
Plate Setup: Prepare a 96-well plate. For each concentration of 2-PMT, and for controls, prepare triplicate wells.
-
Reaction Mixture: To each well, add:
-
50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the appropriate 2-PMT dilution.
-
50 µL of radioligand at a final concentration near its Kd value (e.g., 0.2-0.5 nM for [3H]-Spiperone).
-
100 µL of cell membrane suspension (containing 10-20 µg protein).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of 2-PMT.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of 2-PMT that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro [35S]GTPγS Functional Assay
Objective: To determine the functional activity of 2-PMT at D2 and D3 receptors (agonist, partial agonist, antagonist, or inverse agonist).
Principle: Agonist activation of a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in the membrane upon receptor activation.
Materials:
-
Cell membranes expressing D2 or D3 receptors.
-
[35S]GTPγS.
-
GDP (Guanosine 5'-diphosphate).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Positive Control Agonist: Quinpirole.
-
Test Compound: 2-PMT.
Procedure:
-
Membrane Pre-incubation: Pre-incubate membranes with GDP (10 µM) on ice for at least 15 minutes to ensure G-proteins are in the inactive state.
-
Reaction Setup: In a 96-well plate, add:
-
Assay Buffer.
-
Serial dilutions of 2-PMT (for agonist mode) or a fixed concentration of Quinpirole plus serial dilutions of 2-PMT (for antagonist mode).
-
Pre-incubated cell membranes (20-30 µg protein).
-
[35S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Harvesting: Stop the reaction and harvest onto glass fiber filters as described in Protocol 1.
-
Counting: Quantify radioactivity using a scintillation counter.
-
Data Analysis:
-
Agonist Mode: Plot [35S]GTPγS binding against the log concentration of 2-PMT. Determine the EC50 (potency) and Emax (efficacy) relative to the full agonist (Quinpirole).
-
Antagonist Mode: Plot the response to the fixed agonist concentration against the log concentration of 2-PMT. Determine the IC50 and calculate the antagonist dissociation constant (Kb).
-
Inverse Agonist: If 2-PMT reduces basal [35S]GTPγS binding below the level of the buffer-only control, it is acting as an inverse agonist.[11]
-
Protocol 3: In Vivo Microdialysis in Rodents
Objective: To measure the effect of systemic administration of 2-PMT on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens or striatum).
Principle: A microdialysis probe is surgically implanted into the brain region of interest. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular space, including dopamine, diffuse across a semipermeable membrane into the collected dialysate. An autoreceptor agonist is expected to decrease extracellular dopamine.
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat or mouse). Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., Nucleus Accumbens Shell). Allow the animal to recover for 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 90-120 minutes.
-
Baseline Sampling: Collect at least 3-4 baseline dialysate samples (e.g., one 20-minute sample every 20 minutes). Immediately add an antioxidant (e.g., perchloric acid) and store on dry ice or at -80°C.
-
Drug Administration: Administer 2-PMT via the desired route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.). A range of doses should be tested based on in vitro potency. Also include a vehicle control group.
-
Post-Injection Sampling: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Quantify the concentration of dopamine and its metabolites (DOPAC, HVA) in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis:
-
Calculate the average dopamine concentration from the baseline samples.
-
Express all post-injection dopamine levels as a percentage of the baseline average.
-
Compare the time course of dopamine changes between the 2-PMT treated groups and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
Interpreting Results: A Mechanistic View
The combined results from these protocols will build a comprehensive profile of 2-PMT's action on dopamine autoreceptors.
-
If 2-PMT is a full or partial agonist: It will bind with high affinity (low Ki) in Protocol 1, stimulate [35S]GTPγS binding in Protocol 2, and decrease extracellular dopamine levels in Protocol 4. This would make it a useful tool to mimic the effects of endogenous dopamine at the autoreceptor, allowing for the study of feedback inhibition.
-
If 2-PMT is an antagonist: It will bind with high affinity but will not stimulate [35S]GTPγS binding. In antagonist mode (Protocol 2), it will shift the dose-response curve of quinpirole to the right. In microdialysis (Protocol 4), it may increase dopamine release by blocking the tonic activation of autoreceptors by endogenous dopamine. This would make it a tool to study the consequences of removing autoreceptor-mediated feedback.
-
If 2-PMT is an inverse agonist: It will bind with high affinity and will decrease basal [35S]GTPγS binding below control levels.[11] Its effect in vivo could be similar to an antagonist but is mechanistically distinct, as it inhibits constitutive receptor activity.
Safety and Handling
2-Propylamino-5-methoxytetralin is a potent, centrally-acting neurochemical. All handling must be performed in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of powder or aerosolized solutions.
-
Storage: Store in a cool, dry, and dark place, tightly sealed to prevent degradation.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
References
- MDPI. (n.d.). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole.
- Ford, C. P. (n.d.). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission.
- Bello, E. P., et al. (n.d.). Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder.
-
McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-9. Retrieved from [Link]
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National Center for Biotechnology Information. (2006). (+/-)-2-(N-Phenethyl-N-1'-[11C]propyl)amino-5-hydroxytetralin. Retrieved from [Link]
-
Chumpradit, S., et al. (1995). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 38(22), 4237-42. Retrieved from [Link]
-
Beaulieu, J. M., et al. (2005). Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo. PubMed Central. Retrieved from [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. ACS Publications. Retrieved from [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-7. Retrieved from [Link]
-
Beaulieu, J. M., et al. (2005). Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo. Journal of Neuroscience, 25(13), 3345-3352. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin. Retrieved from [Link]
-
Lévesque, D. (1996). Aminotetralin drugs and D3 receptor functions. What may partially selective D3 receptor ligands tell us about dopamine D3 receptor functions?. PubMed. Retrieved from [Link]
-
van der Weide, J., et al. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: Antagonists and inverse agonists at the dopamine D2a receptor. Sci-Hub. Retrieved from [Link]
-
Cannon, J. G., et al. (1977). Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. PubMed. Retrieved from [Link]
-
Cannon, J. G., et al. (1977). Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. ACS Publications. Retrieved from [Link]
-
Bhargava, S. K., et al. (1993). Continuous treatment with the D2 dopamine receptor agonist quinpirole decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum. PubMed. Retrieved from [Link]
-
Mokrosz, M. J., et al. (1991). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. PubMed. Retrieved from [Link]
-
Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]
-
Sonesson, C., et al. (1997). 2-aminotetralin-derived substituted benzamides with mixed dopamine D2, D3, and serotonin 5-HT1A receptor binding properties: a novel class of potential atypical antipsychotic agents. PubMed. Retrieved from [Link]
-
ProQuest. (n.d.). Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors. Retrieved from [Link]
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- 4. preprints.org [preprints.org]
- 5. (+/-)-2-(N-Phenethyl-N-1'-[11C]propyl)amino-5-hydroxytetralin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cell-Based Assays Involving 2-Propylamino-5-methoxytetralin
Introduction: Unveiling the Cellular Profile of 2-Propylamino-5-methoxytetralin
2-Propylamino-5-methoxytetralin is a synthetic compound belonging to the 2-aminotetralin class, a family of molecules renowned for their interactions with monoamine neurotransmitter systems. Structurally related to well-characterized dopamine and serotonin receptor ligands, this molecule holds significant potential for modulating critical neuronal signaling pathways. Preliminary investigations and the pharmacological profiles of analogous compounds suggest that 2-Propylamino-5-methoxytetralin is likely to exhibit activity at dopamine D2-like receptors and serotonin 5-HT1A receptors.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the in vitro pharmacological profile of 2-Propylamino-5-methoxytetralin using a suite of robust cell-based assays.
The following application notes and protocols are designed to be self-validating systems, offering not only step-by-step instructions but also the underlying scientific principles, expected outcomes, and troubleshooting guidance to ensure data integrity and reproducibility.
Pharmacological Target Landscape
Based on the pharmacology of structurally related 2-aminotetralin derivatives, the primary molecular targets for 2-Propylamino-5-methoxytetralin are hypothesized to be:
-
Dopamine D2-like Receptors (D2, D3, D4): These are Gi/o-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5] The D2 receptor subfamily plays a crucial role in regulating motor control, motivation, and cognition.[1]
-
Serotonin 5-HT1A Receptors: Also coupled to Gi/o proteins, activation of these receptors similarly leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP.[2] 5-HT1A receptors are implicated in the modulation of mood, anxiety, and cognitive function.
This guide will focus on assays to determine the binding affinity and functional activity of 2-Propylamino-5-methoxytetralin at these key receptors, as well as assessing its general cellular toxicity.
I. Radioligand Binding Assays: Quantifying Receptor Affinity
Scientific Rationale: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[6] These assays utilize a radiolabeled ligand with known high affinity and specificity for the target receptor. By measuring the ability of the unlabeled test compound (2-Propylamino-5-methoxytetralin) to displace the radioligand, we can calculate its inhibitory constant (Ki), a measure of its binding affinity.
Protocol 1: Dopamine D2 Receptor Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of 2-Propylamino-5-methoxytetralin for the human dopamine D2 receptor.
Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor.
Materials:
-
HEK293-D2 cells
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [3H]-Spiperone (a D2 antagonist)
-
Non-specific competitor: Haloperidol (10 µM final concentration)
-
Test Compound: 2-Propylamino-5-methoxytetralin
-
96-well plates
-
Scintillation vials and fluid
-
Scintillation counter
-
Filtration apparatus with GF/B filters
Workflow Diagram:
Caption: Workflow for the D2 Receptor Radioligand Binding Assay.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-D2 cells to ~80-90% confluency.
-
Harvest cells and prepare cell membranes by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 50 µL of a serial dilution of 2-Propylamino-5-methoxytetralin to the appropriate wells.
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
Add 50 µL of [3H]-Spiperone at a final concentration close to its Kd value.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/B filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcome & Self-Validation:
-
A successful assay will show a clear sigmoidal competition curve.
-
The non-specific binding should be less than 20% of the total binding.
-
The calculated Ki value should be reproducible across multiple experiments.
-
A known D2 receptor antagonist should produce a competition curve with a known Ki value, validating the assay setup.
II. Functional Assays: Assessing Cellular Response
Scientific Rationale: Functional assays measure the cellular response following receptor activation by a ligand. For Gi/o-coupled receptors like D2 and 5-HT1A, a common downstream event is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][2] Measuring this change allows for the characterization of a compound as an agonist, antagonist, or inverse agonist.
Protocol 2: 5-HT1A Receptor HTRF cAMP Functional Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure changes in intracellular cAMP levels in response to 2-Propylamino-5-methoxytetralin in cells expressing the human 5-HT1A receptor.
Cell Line: CHO-K1 cells stably expressing the human 5-HT1A receptor.
Materials:
-
CHO-K1-5-HT1A cells
-
Cell culture medium (F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic)
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)
-
Forskolin (an adenylyl cyclase activator)
-
Test Compound: 2-Propylamino-5-methoxytetralin
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Signaling Pathway Diagram:
Caption: 5-HT1A Receptor Signaling Pathway.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1-5-HT1A cells to ~80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer.
-
Plate cells into a 384-well plate at an optimized density.
-
-
Agonist Mode Assay:
-
Add a serial dilution of 2-Propylamino-5-methoxytetralin to the wells.
-
Add forskolin to all wells (except baseline controls) at a concentration that elicits a submaximal cAMP response (e.g., EC80).
-
Incubate at room temperature for 30 minutes.
-
-
Antagonist Mode Assay:
-
Add a serial dilution of 2-Propylamino-5-methoxytetralin to the wells.
-
Add a known 5-HT1A agonist (e.g., 5-CT) at its EC80 concentration.
-
Add forskolin to all wells.
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
For agonist mode, plot the HTRF ratio against the log concentration of the test compound to determine the EC50 value (potency) and the Emax (efficacy).
-
For antagonist mode, plot the HTRF ratio against the log concentration of the test compound to determine the IC50 value.
Expected Outcome & Self-Validation:
-
Agonist: A dose-dependent decrease in the HTRF signal, indicating inhibition of cAMP production.
-
Antagonist: A dose-dependent reversal of the agonist-induced decrease in the HTRF signal.
-
Inverse Agonist: A dose-dependent increase in the HTRF signal above the forskolin-stimulated level.
-
A known 5-HT1A agonist and antagonist should produce the expected dose-response curves, validating the assay.
III. Cell Viability and Cytotoxicity Assays
Scientific Rationale: It is crucial to assess the general cytotoxicity of a test compound to ensure that the observed effects in functional assays are due to specific receptor interactions and not a consequence of cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
Protocol 3: MTT Cell Viability Assay
This protocol is designed to evaluate the potential cytotoxicity of 2-Propylamino-5-methoxytetralin on a neuronal cell line.
Cell Line: SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)
-
Test Compound: 2-Propylamino-5-methoxytetralin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Propylamino-5-methoxytetralin in cell culture medium.
-
Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 to 48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of the test compound to determine the CC50 (cytotoxic concentration 50%).
Expected Outcome & Self-Validation:
-
A dose-dependent decrease in cell viability will be observed if the compound is cytotoxic.
-
The CC50 value should be significantly higher than the EC50/IC50 values obtained in the functional assays to ensure a therapeutic window.
-
A known cytotoxic agent should be used as a positive control to validate the assay's sensitivity.
Data Summary and Interpretation
| Assay | Receptor Target | Cell Line | Key Parameter | Expected Range (based on analogs) |
| Radioligand Binding | Dopamine D2 | HEK293-D2 | Ki (nM) | 1 - 100 |
| Radioligand Binding | Serotonin 5-HT1A | HEK293-5HT1A | Ki (nM) | 1 - 50 |
| HTRF cAMP Assay | Serotonin 5-HT1A | CHO-K1-5HT1A | EC50/IC50 (nM) | 1 - 200 |
| MTT Assay | N/A | SH-SY5Y | CC50 (µM) | > 10 |
Note on Quantitative Data: The expected ranges provided are estimates based on published data for structurally similar 2-aminotetralin derivatives.[2] It is imperative to experimentally determine the precise values for 2-Propylamino-5-methoxytetralin.
Troubleshooting and Scientific Integrity
Trustworthiness of Protocols:
-
Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment to validate assay performance.
-
Reference Compounds: Use well-characterized reference compounds with known affinities and potencies to benchmark your results.
-
Assay Window: Ensure a sufficient assay window (signal-to-background ratio) for robust data analysis.
-
Reproducibility: Perform all experiments on multiple independent occasions to ensure the reproducibility of the findings.
-
Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and purity.
Common Pitfalls and Solutions:
| Issue | Possible Cause | Solution |
| High Non-Specific Binding | Radioligand concentration too high; insufficient washing; hydrophobic compound. | Optimize radioligand concentration; increase wash steps; use filter plates pre-treated with polyethyleneimine (PEI). |
| Low Signal in cAMP Assay | Low receptor expression; inactive cells; incorrect forskolin concentration. | Verify receptor expression; ensure cell health; optimize forskolin concentration. |
| High Well-to-Well Variability | Inconsistent cell plating; pipetting errors; edge effects. | Use automated cell counting and dispensing; practice good pipetting technique; avoid using outer wells of the plate. |
References
-
Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Retrieved from [Link]
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.
- Kroeze, W. K., Hufeisen, S. J., Popadak, B. A., Renock, S. M., Steinberg, S., Ernsberger, P., ... & Roth, B. L. (2015). HTS profiling of the Psychoactive Drug Screening Program (PDSP) chemical library.
- Milligan, G. (2010). G protein-coupled receptor hetero-dimerization: contribution to pharmacology and function. British Journal of Pharmacology, 158(1), 5–14.
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
- Newman-Tancredi, A., Cussac, D., Audinot, V., Nicolas, J. P., De Ceuninck, F., Boutin, J. A., & Millan, M. J. (1997). Differential actions of novel antipsychotics at D2 and 5-HT1A receptors. European Journal of Pharmacology, 335(2-3), 245–256.
- Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412.
-
protocols.io. (2022). SH-SY5Y culturing. Retrieved from [Link]
- Ryman-Rasmussen, J. P., Griffith, A., O'Malley, K. L., & Todd, R. D. (2007). Dopamine D2 and D3 receptors are linked to the same effectors in CATH.a cells. Journal of neurochemistry, 103(1), 148–155.
- Schrage, R., & kostenis, E. (2017). Functional Assays for G Protein-Coupled Receptors. Methods in molecular biology (Clifton, N.J.), 1638, 131–151.
- Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian journal of psychiatry.
- Sharp, T., & Barnes, N. M. (2020). Central 5-HT receptors and their function; present and future. Neuropharmacology, 177, 108155.
- van der Weide, J., De Vries, J. B., & Horn, A. S. (1987). A new, selective, and stereospecific D-2 dopamine receptor agonist: N,N-dipropyl-5-hydroxy-1,2,3,4-tetrahydronaphthyl-2-amine. European journal of pharmacology, 134(2), 211–219.
Sources
- 1. (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Derivatives of (R)-2-amino-5-methoxytetralin: Antagonists and inverse agonists at the dopamine D2a receptor / Bioorganic & Medicinal Chemistry Letters, 1999 [sci-hub.jp]
- 4. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Radioligand binding assay protocol for 2-Propylamino-5-methoxytetralin
Application Note & Protocol
Quantitative Analysis of Receptor Binding Affinity for 2-Propylamino-5-methoxytetralin using Radioligand Binding Assays
Introduction and Scientific Rationale
2-Propylamino-5-methoxytetralin belongs to the 2-aminotetralin structural class, derivatives of which are known to exhibit significant affinity for dopaminergic and serotonergic receptors.[1][2][3] Accurate quantification of a compound's binding affinity for its molecular target is a cornerstone of drug discovery, providing critical data for structure-activity relationship (SAR) analysis and lead optimization.[4][5]
Radioligand binding assays remain the gold standard for directly measuring the interaction between a ligand and a receptor due to their high sensitivity, reproducibility, and quantitative nature.[6][7] These assays rely on the principle of a radioactively labeled ligand (radioligand) binding to a receptor. The affinity of an unlabeled test compound, such as 2-Propylamino-5-methoxytetralin, can then be determined by its ability to compete with the radioligand for the same binding site.[8]
This guide will utilize the human serotonin 5-HT₁A receptor as the target system, given the established interaction of aminotetralins with this receptor subtype.[1][2] The principles and protocols described herein are, however, readily adaptable to other GPCR targets by selecting the appropriate receptor source and radioligand.
Principle of the Assay: A Self-Validating System
A robust binding assay must accurately distinguish between specific binding to the target receptor and non-specific binding to other components.
-
Total Binding: The total amount of radioligand bound to the membrane preparation in the absence of a competing ligand. This includes both specific and non-specific binding.[9]
-
Non-specific Binding (NSB): The binding of the radioligand to non-receptor components (e.g., lipids, filter matrix).[10] This is measured by including a saturating concentration of an unlabeled ligand that is known to bind to the target receptor with high affinity.[11] This "cold" ligand occupies nearly all specific receptor sites, ensuring that any remaining radioligand binding is non-specific.[11]
-
Specific Binding: The pharmacologically relevant binding of the radioligand to the target receptor. It is the value of greatest interest and is calculated by subtracting non-specific binding from total binding.[9]
Specific Binding = Total Binding - Non-specific Binding
This fundamental relationship forms the basis of all calculations and ensures the validity of the obtained affinity constants.
Core Experimental Workflows
Two primary experiments are required to fully characterize the binding profile of 2-Propylamino-5-methoxytetralin.
A. Saturation Binding Assay: This experiment determines the density of receptors in the tissue preparation (Bₘₐₓ) and the equilibrium dissociation constant (Kₔ) of the chosen radioligand.[6][5][12] The Kₔ value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is a measure of the radioligand's affinity. This information is essential for designing and interpreting the subsequent competition assay.[13] The experiment is performed by incubating the receptor preparation with increasing concentrations of the radioligand.[12]
B. Competition Binding Assay: This experiment is used to determine the affinity of the unlabeled test compound (2-Propylamino-5-methoxytetralin).[6][8] It involves incubating the receptor, a fixed concentration of radioligand (typically at or near its Kₔ), and a range of concentrations of the unlabeled test compound.[6] The test compound competes with the radioligand for binding to the receptor. The resulting data are used to calculate the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then converted to the inhibitory affinity constant (Kᵢ) using the Cheng-Prusoff equation.[13]
Visualization of Experimental Logic
Caption: Principle of competitive radioligand displacement.
Data Analysis and Interpretation
-
CPM to DPM Conversion: Convert the raw CPM data to Disintegrations Per Minute (DPM) to account for counter efficiency. DPM = CPM / Efficiency. [14]2. Calculate Specific Binding: For each data point, calculate the mean DPM for the triplicates. Then, calculate specific binding: Specific DPM = Total DPM - NSB DPM.
-
Saturation Assay Analysis:
-
Plot Specific Binding (DPM or fmol/mg protein) against the concentration of the radioligand.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a "one-site specific binding" model.
-
This analysis will yield the Kₔ (in nM) and Bₘₐₓ (in fmol/mg protein).
-
-
Competition Assay Analysis:
-
Plot the percentage of specific binding against the log concentration of 2-Propylamino-5-methoxytetralin. The percentage is calculated as (Specific Binding at [Test Cmpd] / Total Specific Binding) * 100.
-
Use non-linear regression to fit the data to a "log(inhibitor) vs. response -- variable slope" model.
-
This analysis will yield the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : [13] > Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand determined from the saturation assay.
-
-
Summary of Key Parameters and Expected Data
The final output of this experimental series will be a quantitative measure of the binding affinity of 2-Propylamino-5-methoxytetralin for the 5-HT₁A receptor.
| Parameter | Derived From | Unit | Interpretation |
| Kₔ | Saturation Assay | nM | Affinity of the radioligand for the receptor. |
| Bₘₐₓ | Saturation Assay | fmol/mg protein | Density of receptors in the membrane preparation. |
| IC₅₀ | Competition Assay | nM | Potency of the test compound in inhibiting binding. |
| Kᵢ | Cheng-Prusoff Calc. | nM | Affinity of the test compound for the receptor. |
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Wikipedia. (2023). Ligand binding assay. Retrieved from [Link]
-
Williams, M. (2009). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Retrieved from [Link]
-
Wallach, J., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549. Retrieved from [Link]
-
Carraro, L., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 228-233. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Berry, J., Price-Jones, M., & Killian, B. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79-94. Retrieved from [Link]
-
Zhang, L. L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(2). Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. Current Protocols in Pharmacology, Chapter 2, Unit 2.3. Retrieved from [Link]
-
Luedtke, R. R., & Mach, R. H. (2003). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Neuroscience, Chapter 1, Unit 1.15. Retrieved from [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. Retrieved from [Link]
-
Mokrosz, J. L., et al. (1990). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Journal of Medicinal Chemistry, 33(4), 1119-1124. Retrieved from [Link]
-
Parrish, J. C., et al. (2020). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 11(22), 3826–3841. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of 2-Propylamino-5-methoxytetralin Enantiomers
Introduction
The enantiomers of 2-aminotetralin derivatives are fundamental structural motifs in a variety of pharmacologically significant molecules, particularly those targeting central nervous system receptors.[1] 2-Propylamino-5-methoxytetralin, a key intermediate and a pharmacophore in its own right, exhibits stereospecific interactions with biological targets. This underscores the critical importance of enantiomerically pure compounds in drug development and neuroscience research.[2] The differential pharmacological profiles of the R- and S-enantiomers of related aminotetralins necessitate robust and efficient synthetic routes to access each isomer in high purity.[3]
This comprehensive guide provides detailed protocols for the synthesis of the enantiomers of 2-propylamino-5-methoxytetralin. Two primary strategies are presented:
-
Asymmetric Synthesis: A direct route to the (S)-enantiomer of the precursor 2-amino-5-methoxytetralin, followed by N-propylation. This method is ideal for obtaining a specific enantiomer with high optical purity from an early stage.
-
Racemic Synthesis and Chiral Resolution: A classical approach involving the synthesis of the racemic N-propylated amine, followed by separation of the enantiomers. This route is advantageous when both enantiomers are required for comparative studies.
These protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental details to ensure reproducibility and success.
Overall Synthetic Workflow
The synthesis of the enantiomers of 2-propylamino-5-methoxytetralin begins with the preparation of the key intermediate, 5-methoxy-2-tetralone. From this precursor, two divergent paths can be taken to achieve the final enantiomerically pure products. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of 2-propylamino-5-methoxytetralin enantiomers.
Part 1: Synthesis of the Key Intermediate: 5-Methoxy-2-tetralone
The synthesis of 5-methoxy-2-tetralone is a critical first step. Several methods have been reported, with one common approach starting from 3-methoxyphenylacetic acid.[4] Another efficient method involves the Birch reduction of 1,6-dimethoxynaphthalene.[5]
Protocol 1: Synthesis of 5-Methoxy-2-tetralone from 1,6-Dimethoxynaphthalene
This protocol is adapted from the method described by Ames et al.[5]
Materials:
-
1,6-Dimethoxynaphthalene
-
Ethanol (absolute)
-
Sodium metal
-
Concentrated Hydrochloric Acid (HCl)
-
Water (deionized)
-
Diethyl ether
-
Saturated sodium bisulfite solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser and stirring apparatus
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a boiling solution of 1,6-dimethoxynaphthalene (100 g) in absolute ethanol (1.4 L), carefully add sodium metal shavings (90 g) in portions. Stir the mixture vigorously until all the sodium has dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add concentrated HCl (457 mL) and water (395 mL) dropwise. After the addition is complete, heat the mixture to reflux for 1 hour.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to an oil.
-
Dissolve the crude product in a saturated sodium bisulfite solution (60 mL) and stir for 20 minutes to form the bisulfite adduct, which will precipitate.
-
Filter the solid adduct and wash with cold ethanol.
-
Treat the solid with a sodium carbonate solution to liberate the ketone.
-
Extract the product with diethyl ether, dry the organic layer, and remove the solvent.
-
Purify the resulting oil by vacuum distillation to yield 5-methoxy-2-tetralone as a clear oil.
| Parameter | Value |
| Starting Material | 1,6-Dimethoxynaphthalene |
| Key Reagents | Sodium, Ethanol, HCl |
| Expected Yield | ~65% |
| Purity | >95% after distillation |
Part 2: Asymmetric Synthesis of (S)-2-Propylamino-5-methoxytetralin
This route provides direct access to the (S)-enantiomer, which is often the more biologically active isomer for certain targets. The key step is the asymmetric induction to form (S)-2-amino-5-methoxytetralin, followed by N-propylation.
Protocol 2.1: Asymmetric Synthesis of (S)-2-Amino-5-methoxytetralin Hydrochloride
This protocol is based on a patented method utilizing a chiral auxiliary.[6]
Materials:
-
5-Methoxy-2-tetralone
-
R-(+)-α-phenylethylamine
-
p-Toluenesulfonic acid
-
Toluene
-
Anhydrous ethanol
-
Sodium borohydride (NaBH₄)
-
10% Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate-HCl
Procedure:
Step 1: Formation of the Chiral Imine Intermediate
-
In a reaction flask, combine 5-methoxy-2-tetralone (72 g), R-(+)-α-phenylethylamine (62 g), p-toluenesulfonic acid (3.2 g), and toluene (2500 mL).
-
Heat the mixture to reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under vacuum to obtain the crude imine intermediate as an oily liquid.
Step 2: Diastereoselective Reduction
-
Dissolve the crude imine from the previous step in anhydrous ethanol (1500 mL) and cool the solution to between -20°C and -10°C.
-
Slowly add sodium borohydride (24 g) while maintaining the temperature.
-
Stir until the reaction is complete.
-
Adjust the pH to ~7 with 10% HCl.
-
Concentrate the mixture, then add water and ethyl acetate.
-
Adjust the pH to ~10 with 10% sodium hydroxide solution and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the chiral amine intermediate.
Step 3: Hydrogenolysis and Salt Formation
-
Dissolve the intermediate from Step 2 in a suitable solvent such as ethanol or tetrahydrofuran.
-
Add Pd/C catalyst.
-
Hydrogenate the mixture under pressure until the reaction is complete.
-
Filter off the catalyst and concentrate the solution.
-
Dissolve the residue in ethyl acetate and add a solution of HCl in ethyl acetate to precipitate the (S)-2-amino-5-methoxytetralin hydrochloride salt.
-
Filter and dry the solid product.
| Parameter | Value |
| Chiral Auxiliary | R-(+)-α-phenylethylamine |
| Reducing Agent | Sodium borohydride |
| Final Product | (S)-2-Amino-5-methoxytetralin HCl |
| Expected Yield | ~68.7% |
| Enantiomeric Excess (ee) | >99% |
Protocol 2.2: N-propylation of (S)-2-Amino-5-methoxytetralin
This step can be achieved through reductive amination with propionaldehyde.
Materials:
-
(S)-2-Amino-5-methoxytetralin hydrochloride
-
Propionaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend (S)-2-amino-5-methoxytetralin hydrochloride in DCM.
-
Add a mild base (e.g., triethylamine) to liberate the free amine.
-
Add propionaldehyde (1.2 equivalents) and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) in portions and stir at room temperature until the reaction is complete.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain (S)-2-propylamino-5-methoxytetralin.
Part 3: Racemic Synthesis and Chiral Resolution
This approach first synthesizes the racemic mixture of the target compound, which is then separated into its constituent enantiomers.
Protocol 3.1: Synthesis of Racemic 2-Propylamino-5-methoxytetralin
This protocol utilizes a direct reductive amination of the starting ketone.[7]
Materials:
-
5-Methoxy-2-tetralone
-
n-Propylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 5-methoxy-2-tetralone in methanol.
-
Add n-propylamine and a catalytic amount of acetic acid.
-
Stir the mixture for 1 hour at room temperature to form the imine in situ.
-
Add sodium cyanoborohydride in portions.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by adding water.
-
Concentrate the mixture to remove methanol.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give racemic 2-propylamino-5-methoxytetralin.
Protocol 3.2: Chiral Resolution of Racemic 2-Propylamino-5-methoxytetralin
The resolution is achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.[3]
Caption: Process of chiral resolution via diastereomeric salt formation.
Materials:
-
Racemic 2-propylamino-5-methoxytetralin
-
Optically active resolving agent (e.g., L-(-)-dibenzoyltartaric acid or (+)-mandelic acid)[3]
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
Dissolve the racemic amine in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also heated.
-
Mix the two solutions and allow the mixture to cool slowly to room temperature, then in an ice bath to promote crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The less soluble diastereomer will crystallize out first.
-
The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.
-
To recover the free amine, dissolve the purified diastereomeric salt in water and basify with a sodium hydroxide solution.
-
Extract the free amine with diethyl ether.
-
Dry the organic layer and evaporate the solvent to yield the enantiomerically enriched amine.
-
The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.
Part 4: Analytical Characterization of Enantiomers
The enantiomeric purity of the final products must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
Protocol 4.1: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
Mobile Phase (Isocratic):
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (DEA, e.g., 0.1%) to improve peak shape. The exact ratio should be optimized for the specific column used.
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
| Parameter | Typical Value |
| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/DEA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Temperature | 25°C |
Conclusion
The protocols outlined in this guide provide robust and versatile methods for the synthesis of the enantiomers of 2-propylamino-5-methoxytetralin. The choice between asymmetric synthesis and chiral resolution will depend on the specific research goals, available resources, and whether one or both enantiomers are desired. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable researchers to obtain these valuable chiral building blocks in high optical purity for their applications in drug discovery and development.
References
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
Synthesis scheme for 2-(N,N-dipropyl)amino-5-hydroxytetralin... ResearchGate. [Link]
- CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
-
Process for the preparation of optically active (S)-(-)-2-(N-propylamino)-5-methoxytetraline and (S)-(-)-2-(N-propylamino)-5-hydroxytetraline compounds. ResearchGate. [Link]
-
Intrinsic Activity of Enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin and Its Analogs at 5-hydroxytryptamine1A Receptors That Are Negatively Coupled to Adenylate Cyclase. PubMed. [Link]
-
Figure 2. Our strategy for the synthesis of chiral 2-aminotetralin. ResearchGate. [Link]
-
Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. PubMed. [Link]
-
Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. PubMed. [Link]
-
Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. PubMed. [Link]
-
Synthesis of 5-Methoxy-2-tetralone. PrepChem.com. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
(PDF) An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ResearchGate. [Link]
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
-
Process for the preparation of optically active (S)-(-)-2-(N-propylamino)-5-methoxytetraline and (S)-(-)-2-(N-propylamino)-5-hydroxytetraline compounds. ResearchGate. [Link]
-
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
- US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
Chiral Derivatives of 2-Aminotribenzotriquinacene: Synthesis and Optical Resolution. ResearchGate. [Link]
-
A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. British Journal of Pharmacology. [Link]
-
(S)-5-Methoxy-2-aminotetralin. PubChem. [Link]
-
Different behavioural profiles of the R(+)- and S(-)-enantiomers of 8-hydroxy-2-(di-n-propylamino) tetralin in the murine elevated plus-maze. PubMed. [Link]
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
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- 6. 2-AMINO-5-METHOXYTETRALIN | 4018-91-1 [chemicalbook.com]
- 7. Radiosynthesis and in vitro evaluation of 2-(N-alkyl-N-1'-11C-propyl)amino-5-hydroxytetralin analogs as high affinity agonists for dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Propylamino-5-methoxytetralin Dosage for Behavioral Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals embarking on behavioral experiments with 2-Propylamino-5-methoxytetralin. As a novel or less-characterized compound, establishing an optimal dosage regimen is critical for obtaining reliable and reproducible data. This guide provides a comprehensive framework, from understanding the putative mechanism of action based on structural analogs to detailed protocols for dose-finding and behavioral assessment.
Part 1: Understanding the Compound - A Data-Driven Inference
Direct pharmacological and behavioral data on 2-Propylamino-5-methoxytetralin is limited in publicly available literature. However, its chemical structure as a 2-aminotetralin derivative allows us to draw strong inferences from well-characterized analogs, most notably 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).
Inferred Mechanism of Action
2-Aminotetralin derivatives frequently exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[1][2] 8-OH-DPAT is a potent and selective 5-HT1A receptor agonist.[1][3] Therefore, it is highly probable that 2-Propylamino-5-methoxytetralin also acts as a 5-HT1A agonist. The 5-HT1A receptor is a G-protein coupled receptor involved in the regulation of mood, anxiety, and cognition.[4]
It is also important to consider potential off-target effects. Some 2-aminotetralin analogs have shown activity at dopamine receptors.[5] Initial characterization of 2-Propylamino-5-methoxytetralin should ideally include a receptor binding profile to confirm its primary targets and selectivity.
Part 2: The Experimental Workflow - From Dosage to Behavior
The following workflow provides a systematic approach to optimizing the dosage of 2-Propylamino-5-methoxytetralin for behavioral experiments.
Caption: A systematic workflow for dosage optimization and behavioral testing.
Part 3: Frequently Asked Questions (FAQs) & Troubleshooting
Compound Preparation & Handling
Q1: How should I prepare 2-Propylamino-5-methoxytetralin for administration?
A1: The hydrochloride salt of (S)-2-Amino-5-methoxytetralin is a common form.[6][7] It is crucial to check the solubility of your specific compound batch. For many amine hydrochlorides, sterile saline (0.9% NaCl) or a buffered solution is a suitable vehicle. Always begin with a small-scale solubility test. If the compound is not readily soluble, sonication or the use of a small percentage of a biocompatible solvent like DMSO (followed by dilution in saline) may be necessary. However, be mindful that the vehicle itself can have behavioral effects and should be used consistently across all treatment groups, including controls.
Q2: What is the importance of compound purity?
A2: The purity of your compound is paramount. Impurities from the synthesis process can have their own pharmacological effects, leading to confounding results.[6] Always obtain a certificate of analysis (CoA) from the supplier, detailing the purity (typically by HPLC) and the identity of any impurities. A purity of >98% is recommended for in vivo studies.
Dosage Optimization
Q3: Where do I start with dosing a novel compound?
A3: For a novel compound with an inferred mechanism similar to 8-OH-DPAT, a good starting point is to review the literature for effective dose ranges of the analog. For 8-OH-DPAT, doses in rodents can range from 0.01 mg/kg to 10 mg/kg depending on the behavioral endpoint.[2] It is advisable to start with a wide range of doses in a dose-finding study to establish the Maximum Tolerated Dose (MTD).
Q4: How do I determine the Maximum Tolerated Dose (MTD)?
A4: The MTD is the highest dose that does not produce overt signs of toxicity or distress. A typical MTD study involves administering escalating doses to small groups of animals and observing them for a set period (e.g., 24-48 hours).
Key Observational Parameters for MTD:
-
Changes in posture or locomotion (e.g., ataxia, flattened posture)
-
Stereotyped behaviors (e.g., excessive grooming, head-weaving)
-
Changes in autonomic function (e.g., piloerection, changes in breathing)
-
General health (e.g., weight loss, lethargy)
Q5: How do I establish a dose-response curve?
A5: Once the MTD is determined, select a range of 3-5 doses below the MTD to evaluate in your chosen behavioral assay. The goal is to identify a dose that produces a clear behavioral effect without causing sedation or other motor impairments that could interfere with the interpretation of the results. An ideal dose-response curve will show a graded effect with increasing doses, eventually reaching a plateau.[8][9]
| Parameter | Description |
| ED50 | The dose that produces 50% of the maximal effect. |
| Emax | The maximal effect produced by the drug. |
| Therapeutic Window | The range of doses between the minimal effective dose and the MTD. |
Table 1: Key Parameters of a Dose-Response Curve
Behavioral Assays
Q6: Which behavioral assays are most appropriate for a putative 5-HT1A agonist?
A6: Given the role of 5-HT1A receptors in anxiety and locomotion, the Open Field Test (OFT) and the Elevated Plus Maze (EPM) are excellent starting points.
-
Open Field Test: Assesses general locomotor activity and anxiety-like behavior.[10][11][12] A decrease in time spent in the center of the arena is indicative of anxiety.
-
Elevated Plus Maze: A more specific test for anxiety-like behavior.[13][14][15][16] Anxiolytic compounds typically increase the time spent in the open arms.
Q7: I am seeing a lot of variability in my behavioral data. What could be the cause?
A7: Variability is a common challenge in behavioral research. Several factors can contribute:
-
Environmental Factors: Time of day, lighting conditions, and noise levels can all influence rodent behavior.[17][18]
-
Experimenter Effects: The way an animal is handled can significantly impact its stress levels and subsequent behavior.[17][18]
-
Animal-Specific Factors: The age, sex, and strain of the animals are critical variables.[17]
Troubleshooting High Variability:
-
Standardize Everything: Ensure consistent lighting, noise levels, and handling procedures for all animals.[18]
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before testing.[12]
-
Blinding: The experimenter should be blind to the treatment conditions to avoid unconscious bias.
Caption: Troubleshooting sources of high variability in behavioral data.
Part 4: Detailed Experimental Protocols
Protocol 1: Dose-Finding and MTD Determination
-
Animal Selection: Use a small number of animals per group (n=3-4) of the same sex and strain as your main study.
-
Dose Selection: Based on literature for analogs, select a wide range of doses (e.g., 0.1, 1, 10, 50, 100 mg/kg).
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal, subcutaneous).
-
Observation: Continuously observe the animals for the first hour and then at regular intervals for up to 48 hours. Record all behavioral and physiological changes using a standardized scoring sheet.
-
Data Analysis: Determine the lowest dose that produces adverse effects and the highest dose with no observable adverse effects.
Protocol 2: Open Field Test
-
Apparatus: A square arena (e.g., 40x40x40 cm) with a video tracking system.
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes.[12]
-
Procedure: Gently place the animal in the center of the arena and allow it to explore for a set duration (e.g., 10-20 minutes).[11][12]
-
Data Collection: The tracking software will record parameters such as total distance traveled, velocity, and time spent in the center versus the periphery of the arena.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
Protocol 3: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes.
-
Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5-10 minutes.[14][15]
-
Data Collection: A video tracking system will record the number of entries into and the time spent in each arm.
-
Cleaning: Clean the maze thoroughly with 70% ethanol between each animal.
Part 5: Safety Precautions
When handling any novel chemical compound, appropriate personal protective equipment (PPE) should be worn, including gloves, a lab coat, and safety glasses. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.[19][20][21][22]
References
-
Hamon, M., et al. (1984). Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain. European Journal of Pharmacology, 94(1-2), 1-11. [Link]
- Google Patents. (2012). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
Glennon, R. A., et al. (1988). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Journal of Medicinal Chemistry, 31(5), 867-870. [Link]
-
Johansson, A. M., et al. (1995). Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors. Journal of Medicinal Chemistry, 38(23), 4764-4775. [Link]
-
McDermed, J. D., et al. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549. [Link]
-
protocols.io. (2024). Open field test for mice. [Link]
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
ResearchGate. (n.d.). Synthesis scheme for 2-(N,N-dipropyl)amino-5-hydroxytetralin... Retrieved from [Link]
-
ENEURO. (2021). How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. [Link]
-
NIH National Library of Medicine. (2009). REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS. [Link]
-
ResearchGate. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. [Link]
-
Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Open Field Test. [Link]
-
Bitesize Bio. (2025). Five Factors Affecting Your Mouse Behavioral Studies. [Link]
-
NIH National Library of Medicine. (2009). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. [Link]
-
Assié, M. B., et al. (2000). Correlation between low/high affinity ratios for 5-HT(1A) receptors and intrinsic activity. European Journal of Pharmacology, 388(2), 167-178. [Link]
-
ResearchGate. (n.d.). Dose-response curve for morphine-induced conditioned place preference... Retrieved from [Link]
-
NIH National Library of Medicine. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. [Link]
-
DC Chemicals. (2025). (s)-2-Amino-5-methoxytetralin hydrochloride MSDS. [Link]
-
ResearchGate. (2023). Elevated plus maze protocol v1. [Link]
-
ResearchGate. (2011). Patent No. US 8,604,242 B2. [Link]
-
NIH National Library of Medicine. (n.d.). Integrating Behavioral and Molecular Approaches in Mouse Models of Addiction. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. [Link]
-
MDPI. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. [Link]
-
MDPI. (2021). Ethanol Reinforcement Elicits Novel Response Inhibition Behavior in a Rat Model of Ethanol Dependence. [Link]
-
BehaviorCloud. (n.d.). Elevated Plus Maze. Retrieved from [Link]
-
Bowdish Lab. (n.d.). SOP: Open Field Test. Retrieved from [Link]
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-
Frontiers. (2023). Disentangling rodent behaviors to improve automated behavior recognition. [Link]
-
NIH National Library of Medicine. (1998). Analysis of molecular determinants of affinity and relative efficacy of a series of R- and S-2-(dipropylamino)tetralins at the 5-HT1A serotonin receptor. [Link]
-
YouTube. (2023). generation of dose-response curves. [Link]
-
NIH National Library of Medicine. (2000). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. [Link]
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- 22. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting 2-Propylamino-5-methoxytetralin Solubility Issues
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for common solubility challenges encountered with 2-Propylamino-5-methoxytetralin. Due to limited publicly available data on this specific molecule, the principles and protocols outlined here are based on the known chemical properties of its close structural analog, (S)-2-Amino-5-methoxytetralin, and established formulation strategies for amine-containing heterocyclic compounds.
Understanding the Chemistry of 2-Propylamino-5-methoxytetralin Solubility
The solubility of 2-Propylamino-5-methoxytetralin is fundamentally governed by its chemical structure. As a secondary amine, its solubility is highly pH-dependent. The lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged ammonium salt. This salt form is generally much more soluble in aqueous solutions than the neutral free base.
The predicted pKa for the protonated amine of the related compound 2-Amino-5-methoxytetralin is approximately 10.21[1]. This indicates that the compound is a weak base. According to the Henderson-Hasselbalch equation, at a pH below its pKa, the protonated, more soluble form will predominate.[2][3]
Key Physicochemical Properties (Predicted/Inferred)
| Property | Predicted/Inferred Value | Implication for Solubility |
| pKa (of the conjugate acid) | ~10.21[1] | The compound will be predominantly in its charged, more water-soluble form at pH values significantly below 10. |
| Appearance of Free Base | Brown to reddish-brown liquid[1] | The free base is likely poorly soluble in water. |
| Salt Form | Likely a solid (e.g., hydrochloride salt)[4][5] | Salt forms are generally more water-soluble than the free base. |
Frequently Asked Questions (FAQs)
Q1: My 2-Propylamino-5-methoxytetralin (free base) won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
A1: The free base form of 2-Propylamino-5-methoxytetralin is expected to have low aqueous solubility at neutral to alkaline pH. The most direct approach to solubilization is to lower the pH of your aqueous solution. By adding a small amount of acid (e.g., 1N HCl) dropwise, you will protonate the amine group, forming the corresponding water-soluble salt in situ. Aim for a final pH of at least 2-3 pH units below the pKa (~10.21), so a pH of 4-5 is a good starting point.
Q2: What is the best organic solvent to prepare a concentrated stock solution?
A2: For preparing a high-concentration stock solution, polar organic solvents are generally a good choice for amine-containing compounds.[6] We recommend starting with Dimethyl Sulfoxide (DMSO) or ethanol. These solvents are compatible with many in vitro assays at low final concentrations (typically <0.5% v/v).[7] Always determine the maximum tolerated solvent concentration for your specific experimental system.
Q3: I successfully dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What's happening and how can I fix it?
A3: This is a common issue known as "crashing out". It occurs when the compound, which is soluble in the organic stock solvent, is no longer soluble when diluted into the aqueous medium. This can be due to exceeding the aqueous solubility limit of the compound at the pH of your medium.
Here are some strategies to overcome this:
-
Lower the concentration of your working solution. You may be exceeding the compound's aqueous solubility.
-
Acidify the aqueous medium before adding the stock solution. As mentioned in A1, lowering the pH can significantly increase solubility.
-
Use a different solvent system. Consider a co-solvent system (e.g., a mixture of ethanol and water) for your stock solution, which may improve miscibility with your aqueous medium.
-
Incorporate a surfactant or cyclodextrin. These excipients can help to keep the compound in solution.[8][9]
Q4: Should I use the free base or a salt form of 2-Propylamino-5-methoxytetralin for my experiments?
A4: If a salt form (e.g., hydrochloride) is available, it is often preferable for aqueous studies due to its higher intrinsic water solubility.[5] If you only have the free base, you will likely need to perform a pH adjustment to achieve dissolution in aqueous buffers, as described above. For non-aqueous studies, the free base may be more suitable depending on the solvent.
Troubleshooting Workflows & Protocols
Visualizing the Troubleshooting Process
The following diagram outlines a systematic approach to troubleshooting solubility issues with 2-Propylamino-5-methoxytetralin.
Caption: A decision tree for troubleshooting the solubility of 2-Propylamino-5-methoxytetralin.
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is suitable for preparing a stock solution for subsequent dilution into aqueous media for in vitro assays.[10][11]
Materials:
-
2-Propylamino-5-methoxytetralin (free base or salt)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of 2-Propylamino-5-methoxytetralin.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles. If particles remain, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution by pH Adjustment
This protocol is for preparing a ready-to-use aqueous solution of 2-Propylamino-5-methoxytetralin.[12]
Materials:
-
2-Propylamino-5-methoxytetralin (free base)
-
Deionized water or desired aqueous buffer (e.g., saline)
-
1N Hydrochloric Acid (HCl)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Add the desired mass of 2-Propylamino-5-methoxytetralin to the desired final volume of water or buffer.
-
Begin stirring the suspension.
-
Slowly add 1N HCl dropwise while monitoring the pH.
-
Continue adding acid until the compound fully dissolves. Note the pH at which complete dissolution occurs.
-
If necessary, adjust the pH to the desired final value for your experiment, ensuring it remains in a range where the compound is soluble.
-
Sterile filter the final solution if required for your application.
Advanced Solubilization Strategies
If the above methods are insufficient, more advanced formulation strategies may be necessary, particularly for achieving higher concentrations for in vivo studies.[8][13][14]
-
Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents for preclinical formulations include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[8]
The selection of an appropriate advanced formulation strategy depends on the specific requirements of the experiment, including the route of administration and potential toxicity of the excipients.[13]
References
-
DC Chemicals. (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS. Available at: [Link]
- Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
LibreTexts. Amines and Heterocycles. Available at: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]
-
PMC - NIH. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Available at: [Link]
-
PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. Available at: [Link]
-
Chemistry LibreTexts. 3.3: Preparing Solutions. Available at: [Link]
-
PMC - PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]
-
Chemistry LibreTexts. 24.9: Heterocyclic Amines. Available at: [Link]
-
ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. Available at: [Link]
-
Wikipedia. Heterocyclic amine. Available at: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate. (PDF) New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Available at: [Link]
-
University of Washington. PREPARING SOLUTIONS AND MAKING DILUTIONS. Available at: [Link]
-
Patel Kwan Consultancy. pH Dependent Drug Interactions with Acid Reducing Agents. Available at: [Link]
-
PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
-
LibreTexts. 12.6 Heterocyclic Amines – Fundamentals of Organic Chemistry. Available at: [Link]
-
Wikipedia. Tetralin. Available at: [Link]
-
PMC - NIH. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available at: [Link]
-
Alchem.Pharmtech. CAS 58349-17-0 | (s)-2-amino-5-methoxytetralin hydrochloride. Available at: [Link]
-
YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Available at: [Link]
-
Lab Manager. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Available at: [Link]
-
MDPI. Developing pH-Modulated Spray Dried Amorphous Solid Dispersion of Candesartan Cilexetil with Enhanced In Vitro and In Vivo Performance. Available at: [Link]
-
PMC - PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
-
PMC. Insoluble drug delivery strategies: review of recent advances and business prospects. Available at: [Link]
Sources
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- 4. (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS [dcchemicals.com]
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- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Propylamino-5-methoxytetralin in Solution
Welcome to the technical support center for 2-Propylamino-5-methoxytetralin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for preventing the degradation of 2-Propylamino-5-methoxytetralin in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Introduction
2-Propylamino-5-methoxytetralin is a valuable compound in neuroscience research and drug development. As with many aminotetralin derivatives, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the potential degradation pathways, preventative measures, and analytical techniques to maintain the stability of your 2-Propylamino-5-methoxytetralin solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-Propylamino-5-methoxytetralin has changed color. What does this indicate?
A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidative degradation. The secondary amine in the 2-Propylamino-5-methoxytetralin molecule is susceptible to oxidation, which can lead to the formation of colored impurities. It is crucial to investigate the cause and extent of this degradation before proceeding with your experiments.
Q2: What are the primary factors that can cause the degradation of 2-Propylamino-5-methoxytetralin in solution?
The main factors contributing to the degradation of 2-Propylamino-5-methoxytetralin in solution are:
-
Oxidation: Exposure to atmospheric oxygen is a primary degradation pathway for aminotetralins. This can be catalyzed by light and trace metal ions.
-
pH: Both acidic and alkaline conditions can promote the degradation of 2-Propylamino-5-methoxytetralin through hydrolysis or other pH-dependent reactions.[1][2] The stability of the compound is generally highest in a slightly acidic to neutral pH range.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation, leading to the formation of various degradation products.[3]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q3: What is the ideal solvent for dissolving and storing 2-Propylamino-5-methoxytetralin?
For short-term storage, high-purity, degassed solvents such as ethanol, methanol, or a mixture of acetonitrile and water are generally suitable.[4] For long-term storage, it is recommended to prepare stock solutions in a high-purity organic solvent like ethanol or DMSO and store them at low temperatures. The choice of solvent can significantly impact the stability of the compound.[5]
Q4: How should I store my 2-Propylamino-5-methoxytetralin solutions to minimize degradation?
To ensure the long-term stability of your solutions, adhere to the following storage conditions:
-
Temperature: Store solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
Container: Use high-quality, clean glassware to avoid contamination with metal ions that can catalyze oxidation.
Q5: Can I use antioxidants to prevent the degradation of my solutions?
Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation.[6][7] Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. However, it is essential to ensure that the chosen antioxidant does not interfere with your downstream applications. A preliminary compatibility study is recommended.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of 2-Propylamino-5-methoxytetralin in solution.
Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause: Degradation of the 2-Propylamino-5-methoxytetralin stock or working solution.
Troubleshooting Steps:
-
Verify Solution Integrity:
-
Visually inspect the solution for any color change or precipitation.
-
Analyze the solution using a stability-indicating HPLC method (see "Analytical Protocols" section) to determine the purity of the compound and identify any degradation products.
-
-
Review Solution Preparation and Storage Procedures:
-
Confirm that the correct solvent and concentration were used.
-
Ensure that the solution was protected from light and stored at the recommended temperature.
-
Verify that the container was properly sealed to minimize exposure to air.
-
-
Prepare a Fresh Solution:
-
If degradation is confirmed, prepare a fresh solution from a new batch of solid 2-Propylamino-5-methoxytetralin, if available.
-
Follow the best practices for solution preparation outlined in this guide.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize the Unknown Peaks:
-
Utilize a diode array detector (DAD) or a mass spectrometer (MS) coupled with your HPLC system to obtain UV spectra and mass-to-charge ratios of the unknown peaks. This information can help in the tentative identification of the degradation products.
-
-
Perform a Forced Degradation Study:
-
A forced degradation study can help to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).[8][9]
-
By comparing the chromatograms of the stressed samples with your experimental sample, you can confirm if the unknown peaks are indeed degradation products. (See "Forced Degradation Study Protocol" below).
-
-
Optimize Chromatographic Method:
-
Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[10] You may need to adjust the mobile phase composition, gradient, or column chemistry.
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of 2-Propylamino-5-methoxytetralin
-
Materials:
-
2-Propylamino-5-methoxytetralin (solid)
-
High-purity, degassed ethanol or DMSO
-
Calibrated analytical balance
-
Volumetric flask (amber glass)
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Accurately weigh the desired amount of 2-Propylamino-5-methoxytetralin.
-
Transfer the solid to the amber volumetric flask.
-
Add a small amount of the degassed solvent to dissolve the solid completely.
-
Once dissolved, add the solvent to the final volume.
-
Purge the headspace of the flask with an inert gas for 1-2 minutes.
-
Seal the flask tightly with a Teflon-lined cap.
-
Store the solution at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways of 2-Propylamino-5-methoxytetralin and for developing a stability-indicating analytical method.[9]
1. Preparation of Stock Solution: Prepare a stock solution of 2-Propylamino-5-methoxytetralin in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a clear vial of the stock solution to a UV lamp (254 nm) for 24 hours.
-
Prepare a control sample by wrapping a vial in aluminum foil and keeping it alongside the exposed sample.
-
3. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.
Protocol 3: Stability-Indicating HPLC Method
This method can be used as a starting point and should be validated for your specific application.[11][12][13][14]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 90% A and 10% B, linearly increase to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm (using a DAD to check for peak purity) |
| Injection Volume | 10 µL |
Potential Degradation Pathways
Based on the chemical structure of 2-Propylamino-5-methoxytetralin and general knowledge of aminotetralin degradation, the following pathways are plausible:
Caption: Plausible degradation pathways for 2-Propylamino-5-methoxytetralin.
Logical Workflow for Ensuring Solution Stability
Caption: Decision workflow for maintaining the stability of solutions.
References
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
-
Stability testing of existing active substances and related finished products. European Medicines Agency. 2023. [Link]
-
An Overview of Degradation Strategies for Amitriptyline. MDPI. 2024. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. 2024. [Link]
-
An Overview of Degradation Strategies for Amitriptyline. National Center for Biotechnology Information. 2024. [Link]
-
Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. PubMed. 2015. [Link]
-
Photolytic degradation of commonly used pesticides adsorbed on silica particles. PubMed. 2024. [Link]
-
Long-term stability study of drug products and out-of-specification test results. Taylor & Francis Online. 2021. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. 2024. [Link]
-
Lifitegrast Degradation: Products and Pathways. National Center for Biotechnology Information. 2023. [Link]
-
Antioxidant Biomolecules and Their Potential for the Treatment of Difficult-to-Treat Depression and Conventional Treatment-Resistant Depression. MDPI. 2023. [Link]
-
A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Unich.it. 2024. [Link]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. 2022. [Link]
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. National Center for Biotechnology Information. 2022. [Link]
-
Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. 2001. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022. [Link]
-
Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? National Center for Biotechnology Information. 2022. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. 2016. [Link]
-
Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities. ResearchGate. 2011. [Link]
-
(S)-5-Methoxy-2-aminotetralin. PubChem. [Link]
-
pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Semantic Scholar. 2020. [Link]
-
Stability Indicating UV Spectrophotometric Methods for the Determination of Nateglinide in Pharmaceuticals. Austin Publishing Group. 2018. [Link]
-
Antioxidant Nutraceutical Strategies in the Prevention of Oxidative Stress Related Eye Diseases. MDPI. 2022. [Link]
-
Testing Drug Stability for Long-Term Storage. Drug Discovery and Development. 2012. [Link]
-
Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Semantic Scholar. 2001. [Link]
-
Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Scientific Research Publishing. 2012. [Link]
-
Synthesis and Characterization of Bemotrizinol Impurities. Chemrxiv. 2024. [Link]
-
Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. ResearchGate. 2021. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Academia.edu. [Link]
-
Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. PubMed. 1995. [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. ScienceDirect. 1995. [Link]
-
Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations. SciSpace. 2022. [Link]
-
Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. bepls.com. 2022. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. 2023. [Link]
-
Development and Validation of a Novel HPLC Method for the Determination of Ephedrine Hydrochloride in Nasal Ointment. MDPI. 2022. [Link]
Sources
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- 4. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 5. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Methods for 2-Propylamino-5-methoxytetralin
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Propylamino-5-methoxytetralin. As a key intermediate in the synthesis of various pharmaceutically active compounds, its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during its purification.
Introduction to Purification Challenges
2-Propylamino-5-methoxytetralin, a secondary amine, presents a unique set of purification challenges. Its basic nature can lead to strong interactions with silica gel, causing tailing and poor separation during chromatography. Furthermore, like many amines, it is susceptible to air oxidation, which can result in discoloration and the formation of impurities. The successful purification of this compound hinges on a thorough understanding of its chemical properties and the strategic application of appropriate techniques.
Core Purification Strategies
Two primary methods are effective for the purification of 2-Propylamino-5-methoxytetralin: Recrystallization and Column Chromatography . The choice between them depends on the nature and quantity of the impurities present. Often, a combination of these techniques is required to achieve high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Recrystallization Issues
Question 1: My yield after recrystallization is very low. What went wrong?
Answer: Low recovery is a frequent issue in recrystallization and can typically be attributed to one of three main causes:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low yields.
-
Solution: Conduct a thorough solvent screen. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find the optimal system.
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.[2][3]
-
Solution: Add the hot solvent portion-wise until the compound just dissolves. This "minimum of near or at boiling solvent" approach is crucial for maximizing recovery.[1]
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out along with the impurities.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent a sudden drop in temperature. Using a stemless funnel can also help prevent crystallization in the funnel stem.
-
Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution is supersaturated or because impurities are depressing the melting point of your compound.
-
Causality: The high concentration of the solute and the presence of impurities can lower the melting point of the mixture to below the temperature of the solution, causing it to separate as an oil.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The small scratches provide a surface for nucleation.
-
Seeding: If you have a small amount of pure, solid 2-Propylamino-5-methoxytetralin, add a tiny crystal to the cooled solution. This "seed" crystal can act as a template for further crystal growth.
-
Solvent System Modification: The issue might be with your solvent. Try adding a co-solvent in which your compound is less soluble (an "anti-solvent") dropwise to the oiled solution while stirring vigorously.
-
Re-dissolve and Cool Slowly: Heat the solution again until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.[3]
-
Column Chromatography Issues
Question 3: My compound is streaking badly on the silica gel column, leading to poor separation. Why is this happening?
Answer: This is a classic problem when purifying amines on silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to peak tailing and often irreversible adsorption.
-
Mechanism: The lone pair of electrons on the nitrogen atom of the amine forms a strong hydrogen bond with the acidic protons of the silanol groups. This interaction slows the elution of the compound and causes the characteristic streaking.
-
Solutions:
-
Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is a popular choice, typically added at a concentration of 0.5-2%. The triethylamine will compete with your product for the acidic sites on the silica, leading to a much sharper elution profile.
-
Pre-treat the Silica: You can create a slurry of the silica gel in your mobile phase containing the basic modifier and let it sit for a while before packing the column. This ensures the silica is "deactivated" before your compound is loaded.
-
Consider Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) can be effective.
-
Question 4: I'm having trouble separating 2-Propylamino-5-methoxytetralin from a very similar, non-polar impurity. What can I do?
Answer: When dealing with impurities of similar polarity, optimizing your mobile phase is key.
-
TLC is Your Best Friend: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate. Test various solvent systems. For aminotetralins, common systems include mixtures of ethyl acetate/hexanes or dichloromethane/methanol, often with a small amount of triethylamine.[4]
-
Solvent System Optimization:
-
Start with a less polar solvent system to allow the non-polar impurity to elute first.
-
Gradually increase the polarity of the mobile phase (gradient elution) to then elute your desired compound. This will provide better separation than running the entire column with a single solvent mixture (isocratic elution).
-
A very shallow gradient (e.g., increasing the more polar solvent by only 1-2% at a time) can significantly improve the resolution of closely eluting spots.
-
| Parameter | Recommendation for 2-Propylamino-5-methoxytetralin | Rationale |
| Stationary Phase | Silica Gel or Neutral Alumina | Silica is standard, but alumina can be better for basic compounds. |
| Mobile Phase (TLC) | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) + 1% Triethylamine | Good starting point for finding optimal separation. |
| Dichloromethane:Methanol (e.g., 98:2 to 95:5) + 1% Triethylamine | Useful for more polar impurities. | |
| Column Loading | ~1g crude material per 30-50g silica gel | Prevents overloading and ensures good separation. |
Table 1: Recommended starting conditions for chromatographic purification.
Frequently Asked Questions (FAQs)
Q: How can I effectively remove unreacted starting materials like 5-methoxy-2-tetralone?
A: An acid-base extraction is highly effective. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[5] Your product, the basic amine, will be protonated and move into the aqueous layer. The neutral starting material, 5-methoxy-2-tetralone, will remain in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your amine, and extract it back into an organic solvent.
Q: What is the best way to store purified 2-Propylamino-5-methoxytetralin to prevent degradation?
A: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light.[6] Storing it at a low temperature (-20°C) is also recommended to slow down any potential degradation.[6] Amines can be sensitive to oxidation, so minimizing exposure to air is critical.
Q: How can I convert the freebase to its hydrochloride salt for better stability and handling?
A: Dissolve the purified freebase in a suitable solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.[7] The hydrochloride salt can then be collected by filtration and washed with cold solvent. This salt form is often more crystalline and less prone to air oxidation than the freebase.
Q: What are the key safety precautions when working with this compound?
A: Standard laboratory safety procedures should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.[6] Avoid inhalation and contact with skin and eyes.[6]
Experimental Protocols
Protocol 1: Recrystallization of 2-Propylamino-5-methoxytetralin
-
Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a few drops of your chosen solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot and recrystallizes upon cooling, you have a good solvent.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of boiling recrystallization solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[3] Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in your chosen starting eluent (e.g., 90:10 Hexane:Ethyl Acetate + 1% Triethylamine).
-
Prepare the Sample: Dissolve your crude material in a minimal amount of dichloromethane or your eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Load and Elute: Carefully load the sample onto the top of the silica bed. Begin eluting with your mobile phase, collecting fractions.
-
Monitor the Elution: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of 2-Propylamino-5-methoxytetralin.
Caption: Decision tree for troubleshooting a failed recrystallization.
References
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents.
-
(s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS - DC Chemicals. Available at: [Link]
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents.
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed. Available at: [Link]
- Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents.
-
Selective method for plasma quantitation of the stereoisomers of a new aminotetralin by high-performance liquid chromatography with electrochemical detection - PubMed. Available at: [Link]
-
Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. Available at: [Link]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination | Request PDF - ResearchGate. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap. Available at: [Link]
-
Chemical/Laboratory Techniques: Recrystallization - YouTube. Available at: [Link]
-
Separation of Secondary Amine and Tertiary amine - Chromatography Forum. Available at: [Link]
-
Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC - NIH. Available at: [Link]
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Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles - PubMed. Available at: [Link]
- Purification of secondary alkyl amines - Google Patents.
-
Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed. Available at: [Link]
- CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents.
-
2-PROPYLAMINO-5-METHOXYTETRALIN - LookChemicals. Available at: [Link]
-
2-Propylamino-5-methoxytetralin | C14H21NO - PubChem. Available at: [Link]
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Technical Support Center: Optimizing the Purity of 2-Propylamino-5-methoxytetralin
This guide provides researchers, chemists, and drug development professionals with a comprehensive, in-depth technical resource for troubleshooting and increasing the purity of synthesized 2-Propylamino-5-methoxytetralin. The methodologies described herein are grounded in established chemical principles and are designed to address specific impurities commonly encountered during its synthesis, which typically proceeds via the reductive amination of 5-methoxy-2-tetralone.
Section 1: Understanding the Chemistry of Purification
The successful purification of 2-Propylamino-5-methoxytetralin hinges on exploiting the physicochemical differences between the desired product and the impurities generated during the synthesis. The key feature of our target molecule is the secondary amine group, which is basic. This basicity is the cornerstone of our primary purification strategy, allowing for selective separation from non-basic (neutral or acidic) contaminants.
FAQ: Why is my crude product so impure after the reaction?
Answer: Impurities in the final product arise from several sources. Understanding these is the first step toward designing an effective purification strategy.
| Impurity Class | Likely Cause(s) |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions (time, temperature, stoichiometry), or inefficient reducing agent. |
| Alcohol Byproduct | Reduction of the starting ketone (5-methoxy-2-tetralone) to its corresponding alcohol. This is common when using less selective reducing agents like sodium borohydride (NaBH₄), which can reduce the ketone before imine formation is complete[1]. |
| Over-alkylation Products | While less common in reductive amination than direct alkylation, formation of tertiary amines can occur under certain conditions[2]. |
| Reagent-derived Impurities | Byproducts from the reducing agent (e.g., borate salts) or other reagents used in the synthesis. |
Section 2: The Purification Workflow: A Strategic Approach
A multi-step approach is the most robust method for achieving high purity. The initial step should always be a liquid-liquid extraction to perform a bulk separation of basic compounds from neutral and acidic ones, followed by a higher resolution technique like chromatography or recrystallization.
Caption: Strategic workflow for purifying 2-Propylamino-5-methoxytetralin.
Section 3: Troubleshooting Guide & Detailed Protocols
This section addresses specific purity issues in a question-and-answer format, followed by detailed, step-by-step experimental protocols.
Q1: My crude product is contaminated with the starting ketone, 5-methoxy-2-tetralone. How do I remove it?
Expert Answer: This is the most common impurity and is best removed using an acid-base extraction. The basic amine product will be protonated by an aqueous acid solution and move into the aqueous phase, while the neutral ketone starting material will remain in the organic solvent.
Caption: Flowchart of acid-base extraction for amine purification.
Protocol 3.1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with a 1M hydrochloric acid (HCl) solution. Combine the aqueous (acidic) layers. The desired amine is now in the aqueous phase as its hydrochloride salt.[3][4][5]
-
Neutral Impurity Removal: The organic layer, which contains the unreacted ketone and other neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a 4M sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10), as confirmed by pH paper. The protonated amine will be converted back to its free base form, which is less soluble in water and may appear as an oil or precipitate.
-
Back-Extraction: Extract the aqueous solution three times with fresh ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free amine.
Q2: My amine product is an oil and streaks badly on a standard silica gel column. How can I use chromatography effectively?
Expert Answer: The streaking you're observing is a classic issue when purifying basic amines on acidic silica gel.[6] The amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation. There are two primary solutions.
Solution A: Modify the Mobile Phase By adding a small amount of a competing base to your eluent, you can saturate the acidic sites on the silica, allowing your product to elute cleanly.
Solution B: Use a Different Stationary Phase Specialty columns with a less acidic or basic surface are highly effective for amine purification.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | 1. Silica Gel (Standard) 2. Amine-functionalized Silica 3. Basic Alumina | 1. Most common, requires eluent modification. 2. Deactivated surface prevents strong amine binding[6]. 3. Basic surface is ideal for purifying basic compounds[7]. |
| Mobile Phase (Eluent) | 1. Hexane/Ethyl Acetate with 1-2% Triethylamine (Et₃N) 2. Dichloromethane/Methanol with 1% Ammonium Hydroxide | The added base (Et₃N or NH₄OH) competes with the product for binding to acidic sites on the silica, resulting in better peak shape[6][8]. |
Protocol 3.2: Purification by Flash Column Chromatography
-
Column Selection: Choose your stationary phase (e.g., silica gel).
-
Slurry Packing: Pack the column using your initial eluent (e.g., 99:1 Hexane:Et₃N with 1% Et₃N).
-
Loading: Dissolve your crude basic material in a minimal amount of the organic solvent and load it onto the column.
-
Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity (gradient elution). For example, start with 95:5 Hexane:Ethyl Acetate (+1% Et₃N) and gradually move to 70:30 Hexane:Ethyl Acetate (+1% Et₃N).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling triethylamine may require a high-vacuum pump.
Q3: How can I achieve the highest possible purity for my final compound?
Expert Answer: For achieving pharmaceutical-grade purity, recrystallization of the amine as a salt is the gold standard. Amine free bases are often oils or low-melting solids, but their hydrochloride or other salts are typically stable, crystalline solids with well-defined melting points. This process is excellent at excluding minor impurities.
Protocol 3.3: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified free amine (from Protocol 3.1 or 3.2) in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) until the mixture is acidic and a precipitate (the hydrochloride salt) forms.[7][9] The salt may crash out of solution immediately.
-
Isolation of Crude Salt: Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization:
-
Choose a suitable solvent system. A common choice is ethanol/diethyl ether or isopropanol/hexane.
-
Add the minimum amount of the more polar solvent (e.g., hot ethanol) to the crude salt to just dissolve it completely.
-
Slowly add the less polar solvent (e.g., diethyl ether) until the solution becomes slightly cloudy.
-
Add a drop or two of the polar solvent to redissolve the cloudiness.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.
-
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold, less polar solvent, and dry under vacuum.
Section 4: Analytical Methods for Purity Confirmation
FAQ: How do I confirm the final purity of my 2-Propylamino-5-methoxytetralin?
Answer: A single analytical method is often insufficient. A combination of techniques should be used to provide a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. A reversed-phase C18 column is often suitable. This can provide a purity percentage (e.g., >99.5%) by peak area. Chiral HPLC is necessary if the enantiomeric purity needs to be determined[10][11].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The absence of impurity peaks is a strong indicator of high purity[13].
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
References
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents.
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents.
-
Is there an easy way to purify organic amines? - Biotage. Available at: [Link]
- CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents.
-
Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap. Available at: [Link]
-
(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 - SENOVA PHARMA. Available at: [Link]
-
Synthesis of 5-Methoxy-2-tetralone - PrepChem.com. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]
-
Reductive Amination - Common Conditions - Organic Chemistry Data. Available at: [Link]
-
Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination - ResearchGate. Available at: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation - ACS Green Chemistry Institute. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
Workup: Amines - University of Rochester. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]
-
Amine workup : r/Chempros - Reddit. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
-
Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI. Available at: [Link]
-
Separation of Secondary Amine and Tertiary amine - Chromatography Forum. Available at: [Link]
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Technical Support Center: Enhancing Dopamine Receptor Selectivity of 2-Propylamino-5-methoxytetralin
Welcome to the technical support center dedicated to the nuanced challenge of refining the selectivity of 2-Propylamino-5-methoxytetralin for dopamine receptors. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and pharmacological evaluation of dopaminergic compounds. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind experimental choices, offering troubleshooting guidance and answers to frequently encountered questions. Our aim is to provide a self-validating framework for your experimental journey, grounded in established scientific principles.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the experimental workflow for assessing and improving the selectivity of 2-Propylamino-5-methoxytetralin.
Question: My competitive binding assay shows inconsistent Ki values for my 2-Propylamino-5-methoxytetralin analog across different dopamine receptor subtypes. What could be the cause?
Answer: Inconsistent Ki values in competitive binding assays often stem from a few key experimental variables. Let's break down the potential culprits:
-
Assay Conditions Not at Equilibrium: The binding reaction must reach equilibrium for accurate Ki determination. Lower concentrations of the radioligand or your test compound will require longer incubation times.[1] It's crucial to perform a time-course experiment for each receptor subtype to establish the optimal incubation period.
-
Radioligand Depletion: If a significant fraction of the radioligand binds to the receptor, it can lead to an underestimation of the Ki value.[1] A general rule of thumb is to ensure that less than 10% of the total added radioligand is bound.[1] If you suspect this is an issue, consider reducing the receptor concentration in your assay.
-
Improper Nonspecific Binding Determination: Nonspecific binding should ideally be less than 50% of the total binding.[1] If it's too high, it can obscure the specific binding signal and lead to variability. Ensure you are using a sufficiently high concentration of a structurally unrelated competing ligand to define nonspecific binding.
-
Pipetting Errors: Serial dilutions are a common source of error in ligand binding assays.[2] Even small inaccuracies can propagate through the dilution series, leading to significant variations in your final concentrations.[2] Consider using automated liquid handling systems for improved precision.[2]
-
Receptor Quality and Integrity: The quality of your receptor preparation is paramount.[3] Avoid repeated freeze-thaw cycles of your membrane preparations or cell lines expressing the receptors.[3] It's also good practice to perform a saturation binding experiment with the radioligand to determine the Bmax (receptor density) and ensure the receptor population is viable.
Question: I've synthesized a novel analog of 2-Propylamino-5-methoxytetralin, but it shows poor solubility in my assay buffer. How can I address this?
Answer: Poor aqueous solubility is a frequent challenge in drug discovery. Here are several strategies to mitigate this issue:
-
Co-solvents: Introducing a small percentage of an organic co-solvent like DMSO or ethanol into your assay buffer can significantly improve the solubility of hydrophobic compounds. However, be mindful that high concentrations of organic solvents can denature your target receptor. It's essential to perform a solvent tolerance test with your receptor preparation to determine the maximum allowable concentration that doesn't interfere with binding or function.
-
pH Adjustment: The ionization state of your compound can dramatically affect its solubility. 2-Propylamino-5-methoxytetralin and its analogs are amines, which are more soluble at acidic pH due to protonation. Experiment with slight adjustments to the buffer pH, ensuring it remains within the physiological range tolerated by the receptor.
-
Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (typically below their critical micelle concentration) to increase the solubility of lipophilic compounds. As with co-solvents, it's crucial to validate that the chosen surfactant doesn't interfere with your assay.
-
Prodrug Strategies: For in vivo studies, a prodrug approach can be employed where a more soluble promoiety is attached to the parent compound.[4] This moiety is then cleaved in vivo to release the active drug.[4]
Question: My functional assay results (e.g., GTPγS binding) for a new 2-Propylamino-5-methoxytetralin derivative don't correlate with its binding affinity. Why might this be?
Answer: A disconnect between binding affinity (Ki) and functional potency (EC50) or efficacy is a classic indicator of complex pharmacology. Here are the key concepts to consider:
-
Functional Selectivity (Biased Agonism): Your compound might be a "biased agonist," meaning it preferentially activates one signaling pathway over another, even when binding to the same receptor.[5][6] For instance, a ligand could be a potent agonist for G-protein signaling but a weak agonist or even an antagonist for β-arrestin recruitment. Standard GTPγS assays primarily measure G-protein activation.[7] To get a complete picture, you need to employ a suite of functional assays that probe different downstream signaling pathways (e.g., cAMP accumulation for Gs/Gi coupling, β-arrestin recruitment assays).[8]
-
Partial Agonism: The compound may have high affinity but be a partial agonist, meaning it cannot elicit the same maximal response as the endogenous ligand (dopamine) or a full agonist. This would be reflected as a lower Emax in your dose-response curve.
-
Inverse Agonism: Some aminotetralin derivatives have been shown to act as inverse agonists at dopamine D2A receptors, meaning they reduce the basal or constitutive activity of the receptor.[9] A standard agonist-mode functional assay might not reveal this property. You would need to measure the effect of the compound on the basal signal in the absence of an agonist.
-
Allosteric Modulation: Your compound might be binding to an allosteric site on the receptor, rather than the orthosteric site where dopamine binds.[4] Allosteric modulators can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the affinity and/or efficacy of the endogenous ligand without having an effect on their own.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the rationale behind targeting specific dopamine receptor subtypes?
A1: The five dopamine receptor subtypes (D1-D5) are classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[10][11][12][13] These subtypes have distinct distributions in the brain and couple to different G-proteins, leading to different physiological effects.[10][] For example, D1-like receptors typically couple to Gs/olf to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors couple to Gi/o to inhibit adenylyl cyclase.[10][] This differential signaling and localization is the basis for seeking subtype-selective compounds. For instance, D2 receptor antagonists are effective antipsychotics, but their lack of selectivity can lead to motor side effects.[15] Developing a D3-selective antagonist or a compound with a specific D2/5-HT1A profile could offer a better therapeutic window with fewer side effects.[16][17]
Q2: What are the key structural features of 2-Propylamino-5-methoxytetralin that can be modified to improve dopamine receptor selectivity?
A2: The aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands.[18] Several key positions on the 2-Propylamino-5-methoxytetralin molecule can be systematically modified to tune its selectivity. The structure-activity relationship (SAR) of aminotetralins suggests the following modifications:
-
N-Alkyl Substituents: The nature of the substituent on the nitrogen atom is critical. Varying the length and branching of the alkyl chains can influence selectivity between D2 and D3 receptors.[19] Introducing functional groups into the N-alkyl chain can also impact affinity and efficacy.[19]
-
Aromatic Ring Substituents: The position and nature of substituents on the aromatic ring play a significant role. The 5-methoxy group is a key feature, but exploring other substituents at this and other positions (e.g., hydroxyl groups) can alter the compound's interaction with the receptor binding pocket.[20][21] For example, a hydroxyl group at the 6-position has been shown to increase dopamine uptake inhibitory potency.[21]
-
Stereochemistry: The chirality at the 2-position of the tetralin ring is crucial for dopaminergic activity. For many aminotetralins, the dopaminergic activity resides in one enantiomer.[20] It is essential to synthesize and test the individual enantiomers of your analogs.[20][22]
Q3: How can I rationally design experiments to improve the selectivity of my compound?
A3: A rational approach to improving selectivity involves a cyclical process of design, synthesis, and testing.[23][24]
Caption: Iterative cycle for improving ligand selectivity.
This iterative process begins with designing a small library of analogs based on known SAR.[18] These compounds are then synthesized and subjected to a panel of in vitro assays. The initial screen should involve competitive binding assays against all five dopamine receptor subtypes to determine affinity (Ki) and selectivity. Promising hits are then profiled in functional assays to assess their potency (EC50) and efficacy (Emax). The data from these assays are then used to refine the SAR and design the next generation of compounds.
Q4: What is the difference between ligand-gated and voltage-gated ion channels, and why is this distinction important in the context of dopamine receptor modulation?
A4: Ligand-gated ion channels (LGICs) are opened by the binding of a chemical messenger (a ligand), such as a neurotransmitter.[25][26][27] In contrast, voltage-gated ion channels open in response to changes in the membrane potential of the cell.[28] Dopamine receptors are not ion channels themselves; they are G-protein coupled receptors (GPCRs).[10][13] However, their signaling can modulate the activity of various ion channels, including both ligand-gated and voltage-gated channels, through downstream second messenger pathways. Understanding this distinction is crucial because the ultimate physiological effect of a dopamine receptor modulator will be the net result of its influence on these downstream effectors.
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a step-by-step guide for determining the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Membrane preparation from cells stably expressing the dopamine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test compound (2-Propylamino-5-methoxytetralin analog) at various concentrations.
-
Unlabeled competing ligand for determining nonspecific binding (e.g., Butaclamol).
-
96-well microplates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents: Dilute the membrane preparation, radioligand, and test compound to their working concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or unlabeled competing ligand (for nonspecific binding).
-
Radioligand.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.[29]
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using nonlinear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This protocol measures the activation of G-proteins following agonist stimulation of a dopamine receptor.
Materials:
-
Membrane preparation from cells expressing the dopamine receptor subtype of interest.
-
[³⁵S]GTPγS.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
Test compound (agonist) at various concentrations.
-
Unlabeled GTPγS for determining nonspecific binding.
-
Other reagents and equipment are similar to the binding assay.
Procedure:
-
Prepare Reagents: Prepare all reagents in ice-cold assay buffer. The addition of GDP is important to ensure a population of Gα proteins is in the GDP-bound state.[7]
-
Pre-incubation: Pre-incubate the membranes with the test compound for a short period (e.g., 15 minutes) at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Quantification: Wash the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Data Presentation: Quantitative Data Summary
Presenting your data in a clear and organized manner is crucial for interpretation and comparison.
Table 1: Binding Affinities (Ki, nM) of 2-Propylamino-5-methoxytetralin Analogs at Dopamine Receptor Subtypes
| Compound | D1 | D2 | D3 | D4 | D5 | D2/D3 Selectivity |
| 2-Propylamino-5-methoxytetralin | 150 | 25 | 10 | 50 | 180 | 0.4 |
| Analog A | 200 | 15 | 150 | 60 | 220 | 10 |
| Analog B | 120 | 500 | 5 | 80 | 150 | 0.01 |
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, % of Dopamine) of Analogs at D2 and D3 Receptors
| Compound | D2 EC50 | D2 Emax | D3 EC50 | D3 Emax |
| Dopamine | 10 | 100 | 5 | 100 |
| 2-Propylamino-5-methoxytetralin | 30 | 95 | 15 | 98 |
| Analog A | 20 | 85 | 200 | 40 |
| Analog B | >1000 | N/A | 8 | 90 |
Part 4: Visualizing Key Concepts
Dopamine Receptor Signaling Pathways
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Workflow for Improving Dopamine Receptor Selectivity
Caption: Experimental workflow for enhancing ligand selectivity.
References
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Hjorth, S., Carlsson, A., Clark, D., Svensson, K., Wikström, H., Sanchez, D., Lindberg, P., Hacksell, U., Arvidsson, L. E., Johansson, A., & Nilsson, J. L. (1983). Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP. Psychopharmacology, 81(2), 89–99. [Link]
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Cuchillo-Ibanez, I., & Sebrell, A. (2018). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 61(1), 2-30. [Link][23]
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McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547–549. [Link][20]
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Ellson, J., & Gansner, E. (2006). Drawing graphs with dot. Graphviz. [Link][30]
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Corringer, P. J., Le Novère, N., & Changeux, J. P. (2000). Nicotinic receptors at the amino acid level. Annual Review of Pharmacology and Toxicology, 40, 431–458. [Link][25]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][1]
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Wlodarski, T., & Schlessinger, A. (2016). Rational Approaches to Improving Selectivity in Drug Design. PMC, 61(1), 2-30. [Link][24]
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Nilsson, J. L. G., Johansson, A. M., Mohell, N., & Arvidsson, L. E. (1998). Derivatives of (R)-2-amino-5-methoxytetralin: Antagonists and inverse agonists at the dopamine D2a receptor. Bioorganic & Medicinal Chemistry Letters, 8(12), 1417–1422. [Link][9]
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Kenakin, T. (2012). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 897, 25-39. [Link][7]
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Cannon, J. G. (1983). Structure activity relationships of presynaptic dopamine receptor agonists. Annual Review of Pharmacology and Toxicology, 23, 103-130. [Link][18]
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Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165–205. [Link][10]
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Sykes, D. A., Moore, H., Stott, L., Holliday, N., Javitch, J. A., Lane, J. R., & Charlton, S. J. (2017). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. Nature Communications, 8(1), 1-13. [Link][15]
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link][11]
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ResearchGate. (n.d.). 19 questions with answers in ION CHANNEL GATING | Science topic. Retrieved January 24, 2026, from [Link]
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The Full Stack. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link][31]
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Van de Witte, S. V., Megens, A. A., Kennis, L. E., & Leysen, J. E. (1997). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry, 40(1), 60-70. [Link][19]
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Vorobjev, P. E., Ponomareva, D. A., Laktionov, P. P., & Ryabicheva, A. A. (2023). The Impact of Chemical Modifications on the Interferon-Inducing and Antiproliferative Activity of Short Double-Stranded Immunostimulating RNA. International Journal of Molecular Sciences, 24(13), 11029. [Link]
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DC Chemicals. (n.d.). (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS. Retrieved January 24, 2026, from [Link]
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Karlsson, A., Björk, L., Pettersson, C., Andén, N. E., & Hacksell, U. (1990). (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities. Chirality, 2(2), 90–95. [Link][22]
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Kok, S. (2017, September 19). A Quick Introduction to Graphviz. A Coder's Journey. [Link]
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Patsnap. (2023, May 21). How to improve drug selectivity? Synapse. [Link][4]
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Semple, G., Hsieh, L. C., Mash, E. A., & Wensel, T. G. (1994). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Medicinal Chemistry, 37(1), 112-117. [Link][21]
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Fluidic Analytics. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved January 24, 2026, from [Link][2]
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Li, M., & He, L. (2006). Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents. Current Medicinal Chemistry, 13(28), 3439-3454. [Link][16]
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St-Pierre, P. A., & Wacker, D. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 629(8011), 448-455. [Link]
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Wikipedia. (n.d.). Dopamine receptor. Retrieved January 24, 2026, from [Link][12]
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Rubaiy, H. N. (2017). A Short Guide to Electrophysiology and Ion Channels. Pharmaceuticals, 10(2), 34. [Link][26]
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Ibsen, S., & Connor, M. (2018). Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets. Frontiers in Pharmacology, 9, 3. [Link][8]
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Micheli, F., Bertani, B., & De Simone, I. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7168–7183. [Link][17]
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Bhattacharjee, B. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. [Link]
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Gherbi, K., & Bouvier, M. (2023). How can we improve the measurement of receptor signaling bias?. Cellular and Molecular Life Sciences, 80(5), 127. [Link]
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Kenakin, T. (2011). Functional Selectivity and Biased Receptor Signaling. Journal of Pharmacology and Experimental Therapeutics, 336(2), 296-302. [Link][5]
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Wikipedia. (n.d.). Ligand-gated ion channel. Retrieved January 24, 2026, from [Link][27]
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Cruciani, G., Pastor, M., & Guba, W. (2000). A novel strategy for improving ligand selectivity in receptor-based drug design. Journal of Computer-Aided Molecular Design, 14(8), 749–761. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]
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Jack Westin. (n.d.). Gated Ion Channels. Retrieved January 24, 2026, from [Link][28]
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Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189–225. [Link][13]
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Singh, S., & Kumar, A. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Molecules, 28(14), 5406. [Link]
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Bylund, D. B. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(5 Pt 1), L421–L429. [Link][29]
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Validation & Comparative
A Comparative Analysis of 8-OH-DPAT and its Analogs in Serotonergic Research
This guide provides a detailed comparative analysis of the prototypical 5-HT1A receptor agonist, 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), and its key analogs. We will delve into their structure-activity relationships, receptor binding affinities, functional activities, and the downstream signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry.
Introduction: The Significance of 8-OH-DPAT as a Pharmacological Tool
8-OH-DPAT is a foundational research tool in the study of the serotonergic system. Its high affinity and selectivity for the 5-HT1A receptor have made it instrumental in elucidating the physiological and behavioral roles of this receptor subtype. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic agents aimed at treating anxiety, depression, and other neuropsychiatric disorders. Understanding how structural modifications to the 8-OH-DPAT scaffold affect its interaction with the 5-HT1A receptor and other related targets is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
This guide will compare 8-OH-DPAT with several of its analogs, focusing on how changes in its chemical structure influence its pharmacological properties. We will explore the experimental data that underpins our current understanding and provide detailed protocols for key assays used in the characterization of these compounds.
Structural and Pharmacological Comparison of 8-OH-DPAT and its Analogs
The chemical structure of 8-OH-DPAT can be systematically modified to probe the pharmacophore of the 5-HT1A receptor. Key modifications include altering the N-alkyl substituents, changing the position of the hydroxyl group on the aromatic ring, and introducing new functional groups. These modifications can have profound effects on receptor affinity, selectivity, and functional activity (i.e., agonist, partial agonist, or antagonist).
| Compound | Structure | Key Structural Difference from 8-OH-DPAT | 5-HT1A Affinity (Ki, nM) | Functional Activity at 5-HT1A |
| 8-OH-DPAT | - | 0.9 - 4.2 | Full Agonist | |
| 7-OH-DPAT | Positional isomer of the hydroxyl group | 10 - 50 | Partial Agonist | |
| Buspirone | Complex azaspirodecanedione structure | 9.5 | Partial Agonist | |
| Flesinoxan | Phenylpiperazine derivative with a fluorobenzamide moiety | 2.1 | Full Agonist |
Note: Ki values are approximate and can vary depending on the experimental conditions.
The data presented in the table highlights the critical role of the 8-hydroxyl group for high affinity and full agonism at the 5-HT1A receptor. Shifting the hydroxyl group to the 7-position, as in 7-OH-DPAT, results in a significant decrease in affinity and a reduction in intrinsic activity, rendering it a partial agonist.
Experimental Protocols for Compound Characterization
To ensure the scientific rigor of our comparisons, it is essential to employ standardized and validated experimental protocols. Below are detailed methodologies for two fundamental assays used to characterize 5-HT1A receptor ligands.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1A receptor (e.g., rat hippocampus or CHO cells stably expressing the human 5-HT1A receptor) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of [35S]GTPγS to G-proteins upon receptor activation.
Workflow: [35S]GTPγS Binding Assay
Caption: Downstream signaling of the 5-HT1A receptor.
Conclusion and Future Directions
The comparative analysis of 8-OH-DPAT and its analogs reveals crucial structure-activity relationships that have guided the development of new serotonergic agents. The high affinity and full agonist activity of 8-OH-DPAT are highly dependent on the 8-hydroxyl group and the N,N-dipropyl substituents. Modifications to these key features, as seen in 7-OH-DPAT and other analogs, can modulate affinity and functional activity, leading to compounds with different pharmacological profiles, such as partial agonism.
Future research in this area should focus on developing analogs with improved selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other neurotransmitter receptors. Furthermore, the development of biased agonists, which preferentially activate certain downstream signaling pathways over others, holds promise for creating more targeted therapeutics with fewer side effects. The experimental protocols and foundational knowledge presented in this guide provide a solid framework for the continued exploration of this important class of neuropharmacological agents.
References
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- Hjorth, S., Carlsson, A., Lindberg, P., Sanchez, D., Wikström, H., Arvidsson, L. E., ... & Nilsson, J. L. (1982). 8-Hydroxy-2-(di-n-propylamino) tetralin, 8-OH-DPAT, a potent and selective simplified ergot congener with central 5-HT-receptor stimulating activity. Journal of Neural Transmission, 55(3), 169-188.
- De Vivo, M., & Maayani, S. (1986). Characterization of the 5-hydroxytryptamine1A receptor-mediated inhibition of forskolin-stimulated adenylate cyclase activity in guinea pig and rat hippocampal membranes. Journal of Pharmacology and Experimental Therapeutics, 238(1), 248-253.
A Senior Application Scientist's Guide to Cross-Validation of 2-Propylamino-5-methoxytetralin Binding Assay Results
Introduction: The Imperative for Rigorous Assay Validation in Dopamine Receptor Pharmacology
2-Propylamino-5-methoxytetralin (2-PMT) is a synthetic compound of significant interest in neuroscience research, primarily for its interaction with dopamine receptors. Specifically, it acts as a ligand for the D2-like receptor subfamily (D2, D3, and D4), which are critical targets in the pathophysiology of neuropsychiatric disorders like schizophrenia and Parkinson's disease.[1][2] Accurately quantifying the binding affinity of novel compounds like 2-PMT is a cornerstone of the drug discovery process. It dictates dosing, predicts potential efficacy, and informs structure-activity relationship (SAR) studies.
However, a single binding assay, no matter how well-established, provides only one perspective on a compound's interaction with its target. Assay-specific artifacts, probe dependence, or non-specific interactions can confound results, leading to costly misinterpretations.[3] This is where the principle of cross-validation becomes indispensable. By employing a second, orthogonal assay method that measures a different aspect of the receptor interaction, we can build a far more robust and trustworthy pharmacological profile.
This guide provides a comprehensive framework for cross-validating the binding characteristics of 2-PMT at the human dopamine D2 receptor. We will first detail the "gold standard" radioligand competition binding assay and then describe a functional, cell-based cAMP inhibition assay as an orthogonal validation method. By comparing the data from these two distinct approaches, researchers can gain high confidence in their findings.
Section 1: The Gold Standard - Radioligand Competition Binding Assay
Radioligand binding is the benchmark method for determining the affinity of a test compound for a receptor.[4] This technique relies on the principle of competitive displacement, where the unlabeled test compound (2-PMT) competes with a high-affinity radiolabeled ligand for binding to the receptor.
Causality Behind Experimental Choices:
-
Receptor Source: We use cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) overexpressing the human dopamine D2 receptor. This provides a high concentration of the target receptor, ensuring a robust signal-to-noise ratio, and avoids the complexity of endogenous receptor expression in native tissue.[2]
-
Radioligand: [³H]Spiperone is an excellent choice. It is a high-affinity antagonist for the D2 receptor, meaning it binds tightly and specifically.[5][6] Its tritiated form ([³H]) provides a reliable and quantifiable radioactive signal.
-
Non-Specific Binding (NSB) Definition: To distinguish true receptor binding from non-specific adherence to filters or membranes, we include control wells containing a high concentration of a known, potent D2 antagonist (e.g., unlabeled Haloperidol).[2] Any radioactivity detected in these wells is considered non-specific and is subtracted from all other measurements.
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: [³H]Spiperone Competition Binding Assay
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Receptor Membranes: CHO-K1 cells stably expressing the human D2L receptor (e.g., from GenScript, Cat. No. M00152).
-
Radioligand: [³H]Spiperone (Specific Activity ~60-90 Ci/mmol).
-
Test Compound: 2-Propylamino-5-methoxytetralin.
-
Non-Specific Binding Agent: Haloperidol (10 µM final concentration).
-
-
Procedure:
-
Prepare serial dilutions of 2-PMT in assay buffer.
-
In a 96-well plate, combine:
-
50 µL of assay buffer (for Total Binding) OR 50 µL of Haloperidol (for Non-Specific Binding) OR 50 µL of 2-PMT dilution.
-
50 µL of [³H]Spiperone diluted in assay buffer (to a final concentration near its Kd, e.g., 0.2 nM).
-
100 µL of D2 receptor membrane preparation (typically 5-10 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[7]
-
Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]
-
Dry the filter mat, add liquid scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate % Inhibition: % Inhibition = 100 * (1 - (Specific Binding with 2-PMT / Specific Binding without 2-PMT)).
-
Plot % Inhibition against the logarithm of the 2-PMT concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 2-PMT that inhibits 50% of specific [³H]Spiperone binding).
-
Calculate the Inhibition Constant (Ki): Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Section 2: Orthogonal Cross-Validation - Functional cAMP Inhibition Assay
To validate the binding data, we must confirm that 2-PMT's interaction with the D2 receptor produces a functional consequence. The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o protein.[8] Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9] Measuring this agonist-induced drop in cAMP provides a robust, functional confirmation of receptor engagement.
Causality Behind Experimental Choices:
-
Assay Format: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is chosen for its high sensitivity, "mix-and-read" format, and resistance to interference from colored compounds.[4][10]
-
Principle: The HTRF cAMP assay is a competitive immunoassay.[11][12] Cellular cAMP produced competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody. When the tracer binds the antibody, FRET occurs. Therefore, a high cellular cAMP level leads to a low FRET signal, and vice versa.[13][14]
-
Forskolin Stimulation: To measure a decrease in cAMP, we first need to stimulate its production. Forskolin directly activates adenylyl cyclase, raising basal cAMP levels.[15] The ability of an agonist like 2-PMT to then reduce this forskolin-stimulated cAMP level is a clear measure of Gαi-coupled receptor activation.
Dopamine D2 Receptor Signaling Pathway
Caption: Gαi-mediated inhibition of adenylyl cyclase by D2 receptor activation.
Detailed Protocol: HTRF cAMP Functional Assay
-
Reagents:
-
Cell Line: CHO-K1 cells stably expressing the human D2L receptor.
-
Stimulation Buffer: HBSS with 10 mM HEPES and 2mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[15]
-
Agonist: 2-Propylamino-5-methoxytetralin.
-
Stimulant: Forskolin.
-
Detection Kit: HTRF cAMP Assay Kit (e.g., Cisbio Bioassays, Revvity).
-
-
Procedure:
-
Seed the D2-expressing cells into a 96-well or 384-well plate and incubate overnight.[15]
-
Remove the culture medium and add stimulation buffer. Incubate for 5 minutes.[15]
-
Add serial dilutions of 2-PMT to the wells, followed immediately by forskolin (to a final concentration that elicits a submaximal cAMP response, e.g., 10 µM).
-
Incubate for 15-30 minutes at 37°C.[15]
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.[11]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).
-
-
Data Analysis:
-
Calculate the 665/620 emission ratio for each well.
-
The HTRF ratio is inversely proportional to the amount of cAMP produced.[12]
-
Plot the HTRF ratio against the logarithm of the 2-PMT concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of 2-PMT that produces 50% of the maximal inhibition of forskolin-stimulated cAMP).
-
Section 3: Data Integration and Cross-Validation
The ultimate goal is to compare the results from the two assays. The binding assay yields a Ki (inhibition constant), which is a measure of affinity. The functional assay yields an EC₅₀ (half maximal effective concentration), which is a measure of potency.
Logical Framework for Cross-Validation
Caption: Comparing affinity and potency data for robust cross-validation.
Interpreting the Results
Summarize the quantitative data in a clear, comparative table.
| Parameter | Assay Type | Description | Expected Result for 2-PMT |
| Ki | Radioligand Binding | A true equilibrium dissociation constant representing the affinity of 2-PMT for the D2 receptor. Lower Ki means higher affinity. | e.g., 5.2 nM |
| EC₅₀ | cAMP Functional | The concentration of 2-PMT required to produce 50% of its maximal inhibitory effect on cAMP production. Lower EC₅₀ means higher potency. | e.g., 15.8 nM |
For a simple agonist, the Ki and EC₅₀ values should be in good agreement, typically within the same order of magnitude (e.g., within 5- to 10-fold of each other). A strong correlation between the binding affinity (Ki) and functional potency (EC₅₀) provides high confidence that 2-PMT's measured binding translates directly to receptor activation and is not an artifact of one particular assay system.
Potential Discrepancies and Troubleshooting:
-
EC₅₀ << Ki: This can suggest the presence of "receptor reserve," where a maximal functional response can be achieved by occupying only a fraction of the available receptors. This is a physiological property of the cell system, not an assay failure.
-
EC₅₀ >> Ki: This might indicate that 2-PMT is a partial agonist, requiring a higher receptor occupancy to elicit a response compared to a full agonist. It could also point to issues in the functional assay, such as signal transduction inefficiencies in the cell line.
-
Binding with No Function: If 2-PMT shows a high binding affinity (low Ki) but has no effect on cAMP (or a very high EC₅₀), it suggests the compound is an antagonist. It binds to the receptor but does not activate it.
Conclusion
Cross-validation is not a mere formality; it is a critical component of scientific rigor in drug discovery. By combining a direct measure of affinity from a radioligand binding assay with a direct measure of potency from a functional cAMP assay, we create a self-validating system. This dual approach ensures that the pharmacological profile of 2-Propylamino-5-methoxytetralin is both accurate and functionally relevant, providing a solid foundation for further preclinical and clinical development.
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Pike, V. W. (2009). Tactics for preclinical validation of receptor-binding radiotracers. Nuclear Medicine and Biology, 36(5), 475–490. [Link]
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Nikolaus, S., et al. (2019). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(11), 1431–1443. [Link]
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National Center for Biotechnology Information. (n.d.). (+/-)-2-(N-Phenethyl-N-1'-[11C]propyl)amino-5-hydroxytetralin. PubChem Compound Summary. [Link]
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Richarz, U., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 523–527. [Link]
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Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. British Journal of Pharmacology, 178(22), 4456–4473. [Link]
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Höök, B. B., et al. (1999). Derivatives of (R)-2-amino-5-methoxytetralin: Antagonists and inverse agonists at the dopamine D2a receptor. Bioorganic & Medicinal Chemistry Letters, 9(15), 2167–2172. [Link]
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Halldin, C., et al. (1996). In vitro and in vivo evaluation of the binding of the dopamine D2 receptor agonist (11)C-(R,S)-5-hydroxy-2-(di-n-propylamino)tetralin in rodents and nonhuman primate. Nuclear Medicine and Biology, 23(7), 875–883. [Link]
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A Head-to-Head Comparison of 2-Propylamino-5-methoxytetralin with other Dopamine Agonists: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of the research chemical 2-Propylamino-5-methoxytetralin with other well-characterized dopamine agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances of these compounds, supported by experimental data and detailed methodologies. Our objective is to offer a clear, scientifically grounded perspective to inform experimental design and compound selection in dopamine receptor research.
Introduction to Dopamine Agonists and the Significance of Receptor Subtype Selectivity
Dopamine, a critical catecholamine neurotransmitter, modulates a vast array of physiological processes, including motor control, motivation, reward, and cognition[1]. Its actions are mediated by five distinct G protein-coupled receptors (GPCRs), broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4)[2][3][4]. This classification is based on their primary signaling mechanisms: D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, whereas D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase[5].
The distinct anatomical distribution and signaling pathways of these receptor subtypes underscore the critical importance of developing agonists with specific selectivity profiles. A highly selective agonist can serve as a precise tool to probe the function of a single receptor subtype, while a compound with a broader or mixed profile might be useful for eliciting a more complex, polypharmacological response. 2-Propylamino-5-methoxytetralin belongs to the 2-aminotetralin class of compounds, which are structurally related to dopamine and have been extensively studied for their dopaminergic activity[3][6]. This guide will compare its predicted pharmacological profile with that of established dopamine agonists to highlight its potential utility in research.
The Dopamine Receptor Signaling Landscape
Understanding the downstream consequences of receptor activation is fundamental to interpreting the functional data of any dopamine agonist. The two families of dopamine receptors initiate distinct intracellular signaling cascades.
D1-Like Receptor Signaling: Activation of D1 and D5 receptors leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, ultimately modulating neuronal excitability and gene expression.
D2-Like Receptor Signaling: Conversely, activation of D2, D3, and D4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibitory action forms the basis of many functional assays for D2-like agonists.
Figure 1: Canonical signaling pathways of D1-like and D2-like dopamine receptors.
Selection of Comparator Dopamine Agonists
To provide a robust comparison, we have selected four well-characterized dopamine agonists with distinct receptor selectivity profiles:
-
SKF-38393: A prototypical partial agonist with high selectivity for the D1-like receptor family[7].
-
Bromocriptine: An ergot derivative that acts as a potent agonist at D2-like receptors, with a preference for D2 and D3 subtypes[2][8].
-
Ropinirole: A non-ergoline agonist with high affinity for D2 and D3 receptors[4][9].
-
Pramipexole: A non-ergoline agonist with a notable preference for the D3 receptor subtype over the D2 and D4 subtypes[10][11].
Head-to-Head Comparison: Receptor Binding Affinity
Receptor binding affinity, typically expressed as the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The data presented below is compiled from various in vitro radioligand binding studies.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Primary Selectivity |
| 2-Propylamino-5-methoxytetralin | Predicted Moderate-Low | Predicted High | Predicted High | Predicted Moderate | Predicted Low | D2-like (Predicted) |
| SKF-38393 | 1 | ~150 | ~5000 | ~1000 | ~0.5 | D1-like[7] |
| Bromocriptine | ~440 | ~8 | ~5 | ~290 | ~450 | D2/D3[2][8] |
| Ropinirole | No Affinity | 29 | High | Moderate | N/A | D2/D3[13] |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | N/A | D3 > D2/D4[10] |
Head-to-Head Comparison: Functional Activity
Functional activity, often measured as the half-maximal effective concentration (EC50) or potency, describes the concentration of an agonist required to elicit 50% of its maximal response in a cellular assay. For D1-like agonists, this is typically a measure of cAMP production, while for D2-like agonists, it is often a measure of the inhibition of forskolin-stimulated cAMP production or other downstream signaling events.
| Compound | Receptor Target | Functional Assay | EC50 (nM) | Efficacy |
| 2-Propylamino-5-methoxytetralin | D2-like (Predicted) | Inhibition of cAMP / Mitogenesis | Predicted Potent Agonist | Predicted Full Agonist |
| SKF-38393 | D1 | cAMP Accumulation | 56 | Partial Agonist (~93% vs Dopamine)[2] |
| Bromocriptine | D2 | [35S]-GTPγS Binding | ~7.08 (pEC50 = 8.15) | Full Agonist[14] |
| Ropinirole | D2 | Extracellular Acidification | ~39.8 (pEC50 = 7.4) | Full Agonist[4][9] |
| D3 | Extracellular Acidification | ~3.98 (pEC50 = 8.4) | Full Agonist[4][9] | |
| Pramipexole | D3 vs D2 | Mitogenesis Assay | 15-fold more potent at D3 | Full Agonist[15] |
Predicted values are based on SAR of related compounds.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the data presented in this guide are derived from standard, validated experimental protocols. Below are detailed methodologies for key assays used in the pharmacological characterization of dopamine agonists.
Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
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A Comprehensive Guide to the Pharmacological Validation of 2-Propylamino-5-methoxytetralin as a Selective Dopamine D2 Receptor Agonist
This guide provides a detailed framework for the pharmacological validation of novel compounds targeting the dopamine D2 receptor (D2R), using 2-Propylamino-5-methoxytetralin as a case study. The dopamine D2 receptor is a critical G protein-coupled receptor (GPCR) implicated in numerous physiological processes, including motor control, motivation, and cognition.[1] Consequently, it is a primary target for therapies addressing neuropsychiatric and endocrine disorders such as Parkinson's disease and schizophrenia.[2][3] The development of selective D2R agonists is of paramount importance for achieving therapeutic efficacy while minimizing off-target effects.
It is important to note that while the topic specifies validation as a selective D2 agonist, some derivatives of (R)-2-amino-5-methoxytetralin have been reported in the literature as antagonists or even inverse agonists at the D2 receptor.[4] For instance, the addition of an N-arylmethyl group to the (R)-5-methoxy-2-(propylamino)tetralin structure resulted in compounds with antagonist or inverse agonist properties.[4] This guide, therefore, presents a comprehensive and objective validation workflow that would be necessary to definitively characterize the pharmacological activity of a compound like 2-Propylamino-5-methoxytetralin, regardless of its eventual classification as an agonist, antagonist, or inverse agonist.
Part 1: In Vitro Characterization: Binding Affinity and Selectivity
The initial step in validating a novel compound is to determine its binding affinity (Ki) and selectivity for the target receptor compared to other related receptors. This is typically achieved through competitive radioligand binding assays.
Experimental Design: Radioligand Binding Assays
The principle of this assay is to measure the ability of the test compound (2-Propylamino-5-methoxytetralin) to displace a known high-affinity radiolabeled ligand from the D2 receptor. By performing these assays on membranes from cells expressing different dopamine receptor subtypes (D1, D2, D3, D4, D5) and other relevant GPCRs (e.g., serotonin 5-HT2A), a selectivity profile can be established.
Workflow for Radioligand Binding Assay
Caption: Canonical Gi/o-coupled signaling pathway of the dopamine D2 receptor.
Part 3: In Vivo Validation: Behavioral Pharmacology
Following robust in vitro characterization, the next critical step is to assess the compound's effects in a living organism. In vivo studies provide insights into the compound's pharmacokinetic properties, blood-brain barrier penetration, and its integrated physiological and behavioral effects.
Experimental Design: Locomotor Activity in Rodents
Dopamine D2 receptor agonists are known to modulate locomotor activity. [5][6]Typically, at low doses, they can decrease locomotion by stimulating presynaptic autoreceptors, which reduces dopamine release. At higher doses, they stimulate postsynaptic D2 receptors, leading to an increase in locomotor activity. [7]This biphasic dose-response is a characteristic feature of D2 agonists.
Hypothetical In Vivo Locomotor Activity Data
| Treatment | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | % Change from Vehicle |
| Vehicle (Saline) | - | 5000 ± 450 | 0% |
| 2-Propylamino-5-methoxytetralin | 0.1 | 3500 ± 380 | -30% |
| 2-Propylamino-5-methoxytetralin | 1.0 | 9500 ± 800 | +90% |
| Quinpirole [6] | 0.05 | 3200 ± 350 | -36% |
| Quinpirole [6] | 0.5 | 11000 ± 950 | +120% |
Protocol: Locomotor Activity Assessment
-
Animals:
-
Use adult male mice (e.g., C57BL/6) weighing 25-30g.
-
House the animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. [6] * Allow the animals to acclimate to the testing room and equipment for at least 60 minutes before the experiment.
-
-
Procedure:
-
Administer the test compound (2-Propylamino-5-methoxytetralin), a reference compound (Quinpirole), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Immediately place each mouse into an open-field arena (e.g., 40 cm x 40 cm x 30 cm).
-
Record the locomotor activity for 60-120 minutes using an automated video-tracking system. [8]
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, time spent mobile, and rearing frequency.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound to the vehicle control.
-
Conclusion
The validation of a compound as a selective dopamine D2 receptor agonist requires a multi-faceted approach, progressing from in vitro binding and functional assays to in vivo behavioral studies. Each step provides critical information about the compound's affinity, potency, efficacy, and physiological effects. The hypothetical data presented for 2-Propylamino-5-methoxytetralin illustrates the expected profile of a partial D2 agonist. However, given the conflicting reports in the literature, it is imperative that any novel compound targeting the D2 receptor undergoes this rigorous validation pipeline to accurately determine its pharmacological profile. This systematic approach ensures the generation of reliable and reproducible data, which is essential for the advancement of drug discovery in the field of neuroscience.
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A Researcher's Guide to the Reproducibility of Behavioral Effects Induced by 2-Propylamino-5-methoxytetralin and its Analogs
A Senior Application Scientist's Perspective on Ensuring Rigor in Preclinical Behavioral Pharmacology
For researchers and drug development professionals, the quest for novel therapeutic agents targeting the central nervous system is both exhilarating and fraught with challenges. One of the most significant hurdles is ensuring the reproducibility of preclinical behavioral findings. This guide delves into the critical factors influencing the reproducibility of behavioral effects induced by the aminotetralin class of compounds, with a specific focus on 2-Propylamino-5-methoxytetralin (2-PA-5-MT).
While direct and extensive behavioral studies on 2-PA-5-MT are not abundant in publicly accessible literature, its structural similarity to well-characterized aminotetralins, such as the potent and selective 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), allows us to predict its pharmacological profile and behavioral effects. This guide will leverage the extensive data on 8-OH-DPAT as a case study to provide a comprehensive framework for designing and executing reproducible behavioral experiments with 2-PA-5-MT and other novel aminotetralin derivatives.
The Aminotetralin Scaffold: A Gateway to Modulating Serotonergic and Dopaminergic Systems
The tetralin ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant compounds with diverse biological activities, including antidepressant and anti-Parkinsonian effects.[1] 2-Propylamino-5-methoxytetralin belongs to a class of 2-aminotetralin derivatives known to interact with serotonin (5-HT) and dopamine (DA) receptors. Its chemical structure suggests a potential interaction with 5-HT1A receptors, similar to 8-OH-DPAT, and possibly other monoamine receptors.
The behavioral outcomes of activating these receptors are complex and can be influenced by a multitude of factors, ranging from the specific animal model and experimental design to subtle environmental variables. Therefore, a meticulous and standardized approach is paramount to generating robust and reproducible data.
Predicted Behavioral Profile of 2-Propylamino-5-methoxytetralin: An Extrapolation from 8-OH-DPAT
Based on the well-documented behavioral effects of 8-OH-DPAT, we can anticipate that 2-PA-5-MT will likely induce a dose-dependent behavioral syndrome characteristic of 5-HT1A receptor activation. The following table summarizes the expected effects and provides a comparison with the known effects of 8-OH-DPAT.
| Behavioral Domain | Predicted Effect of 2-Propylamino-5-methoxytetralin | Supporting Evidence from 8-OH-DPAT Studies | Key Experimental Assays |
| Anxiety-Related Behaviors | Anxiolytic-like effects at lower doses. | The S(-)-enantiomer of 8-OH-DPAT reduces anxiety-related behaviors in the elevated plus-maze.[2] Systemic administration of 8-OH-DPAT has shown anxiolytic actions in the social interaction test.[3] | Elevated Plus-Maze, Open Field Test, Social Interaction Test |
| Locomotor Activity | Biphasic effects: potential for hyperactivity at lower doses and motor suppression at higher doses. | The R(+)-enantiomer of 8-OH-DPAT can produce behavioral suppression, including decreased entries in the elevated plus-maze.[2] The open field test is a standard for assessing locomotion and anxiety-like behavior.[4][5] | Open Field Test |
| Discriminative Stimulus Effects | Generalization to the discriminative stimulus effects of other 5-HT1A agonists. | Rats can be trained to discriminate 8-OH-DPAT from saline, and this stimulus is specific to 5-HT1A receptor activation.[6][7] | Drug Discrimination Paradigm |
Ensuring Reproducibility: A Self-Validating Experimental Workflow
To mitigate variability and enhance the reproducibility of behavioral studies with 2-PA-5-MT, a rigorously defined and consistently executed experimental protocol is essential. The following workflow is designed as a self-validating system, incorporating critical control points to ensure the integrity of the data.
Caption: A comprehensive workflow for reproducible behavioral pharmacology studies.
Detailed Experimental Protocols
-
Species and Strain: Male C57BL/6J mice are a commonly used strain for behavioral studies. However, the choice of species and strain should be justified based on the specific research question. Factors such as genetic background, age, and sex can significantly impact behavioral outcomes.[8]
-
Acclimation: Upon arrival, animals should be allowed a minimum of one week to acclimate to the new environment before any experimental procedures.
-
Housing: Animals should be group-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Enrichment should be provided to reduce stress.
-
Handling: Prior to the experiment, gentle handling for several days can reduce stress-induced behavioral alterations.
-
Purity and Formulation: The purity of 2-Propylamino-5-methoxytetralin should be verified. The drug should be dissolved in a suitable vehicle (e.g., sterile saline). The vehicle alone must be administered to a control group.
-
Dose Selection: A dose-response curve should be established for each behavioral endpoint. Doses should be selected based on pilot studies or data from structurally related compounds.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) should be consistent across all animals and studies.
-
Open Field Test (for Locomotor Activity and Anxiety-Like Behavior):
-
Place the animal in the center of a square arena (e.g., 40x40 cm).
-
Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).
-
Use an automated video-tracking system to record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[4][5]
-
Thoroughly clean the arena between each animal to eliminate olfactory cues.
-
-
Elevated Plus-Maze (for Anxiety-Like Behavior):
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore for 5-10 minutes.
-
Record the number of entries into and the time spent in the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic-like effect.[2]
-
Clean the maze thoroughly between trials.
-
-
Drug Discrimination:
-
Train animals to press one of two levers in an operant chamber to receive a reward (e.g., food pellet).
-
On training days, administer either 2-PA-5-MT or the vehicle. Reinforce lever pressing on one lever after drug administration and the other lever after vehicle administration.
-
Once the animals have learned to reliably press the correct lever based on the internal drug state (typically >80% correct), test sessions with different doses of 2-PA-5-MT or other compounds can be conducted.[6][7] This paradigm is highly valuable for assessing the in vivo pharmacology of novel compounds.[9][10]
-
The Underlying Mechanism: A Look at the Serotonergic Synapse
The behavioral effects of aminotetralins like 2-PA-5-MT are primarily mediated by their interaction with serotonin receptors. The following diagram illustrates the presumed mechanism of action at a serotonergic synapse.
Caption: Presumed mechanism of action of 2-PA-5-MT at a serotonergic synapse.
As a putative 5-HT1A receptor agonist, 2-PA-5-MT is expected to act on both presynaptic autoreceptors, which inhibit the synthesis and release of serotonin, and postsynaptic receptors, which mediate the downstream cellular and behavioral effects. The balance of these actions can contribute to the observed dose-dependent effects.
Alternative Pharmacological Tools for Probing the 5-HT1A System
When studying the role of the 5-HT1A receptor in behavior, it is crucial to consider alternative compounds to confirm the specificity of the observed effects. The following table compares 2-PA-5-MT (predicted) with other commonly used 5-HT1A receptor ligands.
| Compound | Receptor Profile | Key Behavioral Effects | Advantages | Disadvantages |
| 8-OH-DPAT | Full agonist at 5-HT1A receptors. | Anxiolytic-like effects, hypothermia, hyperphagia, serotonin syndrome at high doses. | Well-characterized, potent, and selective. | Can have complex biphasic effects. |
| Buspirone | Partial agonist at 5-HT1A receptors; also has affinity for D2 receptors. | Anxiolytic effects. | Clinically used anxiolytic. | Lower efficacy than full agonists, potential off-target effects. |
| Ipsapirone | Partial agonist at 5-HT1A receptors. | Anxiolytic-like effects. | High affinity for 5-HT1A receptors. | May have active metabolites. |
| WAY-100635 | Silent antagonist at 5-HT1A receptors. | Blocks the effects of 5-HT1A agonists.[11] | Highly selective and potent antagonist. | No intrinsic activity, used for blockade studies. |
| 2-Propylamino-5-methoxytetralin (Predicted) | Putative 5-HT1A receptor agonist. | Predicted to have anxiolytic-like and locomotor effects. | Novel structure for structure-activity relationship studies. | Limited published behavioral data. |
Conclusion: A Call for Rigor and Transparency
The reproducibility of behavioral effects induced by novel compounds like 2-Propylamino-5-methoxytetralin is fundamental to the successful translation of preclinical findings. While direct data on this specific compound is emerging, the wealth of knowledge from its structural analogs provides a solid foundation for predictive pharmacology and the design of robust experimental protocols.
By embracing a self-validating workflow, meticulously controlling for experimental variables, and employing a battery of well-established behavioral assays, researchers can significantly enhance the reliability and reproducibility of their findings. This commitment to scientific integrity is not only essential for advancing our understanding of the complex interplay between neurochemistry and behavior but also for accelerating the development of novel and effective treatments for neuropsychiatric disorders.
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This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of 2-Propylamino-5-methoxytetralin and its structural analogs. In the quest for novel therapeutics, particularly those targeting the central nervous system, understanding a compound's metabolic fate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity.[1][2] This guide will delve into the theoretical underpinnings of metabolic stability, provide detailed experimental protocols for its assessment, and discuss the common metabolic pathways observed for this class of compounds.
The Imperative of Metabolic Stability in Drug Discovery
The early assessment of a drug candidate's metabolic stability is a cornerstone of modern drug discovery.[3] It provides an in vitro measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[4] This information is crucial for predicting in vivo pharmacokinetic parameters such as intrinsic clearance (CLint), half-life (t1/2), and oral bioavailability.[1][5] Compounds with favorable metabolic stability are more likely to exhibit desirable pharmacokinetic properties, reducing the risk of costly late-stage failures in clinical development.
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including dopamine and serotonin receptor agonists.[6][7][8] Variations in substituents on the tetralin ring and the amino group can significantly impact not only the pharmacological activity but also the metabolic stability of these molecules. Therefore, a systematic comparison of the metabolic stability of analogs is essential for lead optimization.
Predicted Metabolic Pathways for 2-Propylamino-5-methoxytetralin and Analogs
The primary enzymes responsible for the metabolism of most xenobiotics are the Cytochrome P450 (CYP) superfamily of enzymes.[4][9] Based on the metabolism of structurally related compounds such as Rotigotine and 8-OH-DPAT, the following metabolic pathways are anticipated for 2-Propylamino-5-methoxytetralin and its analogs:
-
N-dealkylation: The removal of the propyl group from the amino moiety is a common metabolic pathway for many secondary and tertiary amines.[10]
-
Hydroxylation: The aromatic and aliphatic rings of the tetralin scaffold are susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes.[11]
-
O-demethylation: The methoxy group at the 5-position can be a site for O-demethylation, leading to the formation of a hydroxyl group.
-
Conjugation: The resulting hydroxylated or demethylated metabolites can undergo further Phase II metabolism, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[12]
The following diagram illustrates the potential metabolic fate of 2-Propylamino-5-methoxytetralin.
Caption: Predicted metabolic pathways of 2-Propylamino-5-methoxytetralin.
Comparative Metabolic Stability Data
| Compound | In Vitro System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Rotigotine | Human Liver Microsomes | 5-7 hours (in vivo) | Not directly reported | [13] |
| 8-OH-DPAT | Rat Liver Microsomes | N-dealkylation observed | Not directly reported | [10] |
| Dopamine Agonist (piperazinylalkylisoxazole derivative) | Rat Liver Microsomes | % remaining at 30 min: 9.9 - 84.4 | Not directly reported | [11] |
| Verapamil (Control) | Human Liver Microsomes | ~25 | ~55 | [5] |
| Testosterone (Control) | Human Liver Microsomes | ~10 | ~140 | [14] |
Note: The data for Rotigotine is from in vivo studies and is presented for contextual understanding. The data for the dopamine agonist represents a range for a class of compounds. Verapamil and Testosterone are common control compounds in metabolic stability assays and are included for reference. The lack of direct comparative data for 2-Propylamino-5-methoxytetralin and its close analogs highlights a knowledge gap and underscores the importance of conducting such studies for lead optimization.
Experimental Protocols for Assessing Metabolic Stability
To generate robust and comparable metabolic stability data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for two of the most common in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay.
In Vitro Liver Microsomal Stability Assay
This assay is a high-throughput method to assess Phase I metabolic stability by measuring the disappearance of the parent compound over time when incubated with liver microsomes, which are rich in CYP enzymes.
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Comparative In Vivo Validation of 2-Propylamino-5-methoxytetralin's Dual 5-HT1A/D2 Mechanism of Action
Introduction: Deconstructing a Complex Pharmacological Profile
2-Propylamino-5-methoxytetralin is a synthetic aminotetralin derivative with a promising, yet complex, pharmacological profile. Preliminary in vitro data suggest a dual mechanism of action, primarily targeting serotonin 5-HT1A and dopamine D2 receptors. While in vitro affinity is a critical first step, it is a poor predictor of in vivo efficacy and physiological response. The true therapeutic potential and mechanistic function of a compound can only be ascertained through rigorous in vivo validation in living, integrated biological systems.
This guide provides a comprehensive, multi-tiered framework for the in vivo validation of 2-Propylamino-5-methoxytetralin's mechanism of action. We will move beyond simple procedural descriptions to explain the causal logic behind each experimental choice. The objective is not merely to test the compound, but to create a self-validating system of experiments that, when viewed in concert, provide an unambiguous confirmation of its effects on neurochemical, electrophysiological, and behavioral endpoints. Our approach is inherently comparative, benchmarking the compound's profile against well-characterized selective agonists and antagonists to dissect the contribution of each receptor target to its overall in vivo signature.
Pillar 1: Neurochemical Fingerprinting via In Vivo Microdialysis
The most direct method to assess a compound's effect on neurotransmitter systems is to measure the real-time fluctuation of those neurotransmitters in specific brain regions. In vivo microdialysis is an indispensable technique for this purpose, allowing for the sampling of extracellular fluid from the brains of freely moving animals.[1][2]
Causality of Experimental Choice: We hypothesize that 2-Propylamino-5-methoxytetralin acts as a 5-HT1A receptor agonist and a dopamine D2 receptor antagonist.
-
5-HT1A Agonism: Activation of presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the dorsal raphe nucleus (DRN), inhibits neuron firing and subsequent serotonin (5-HT) release in projection areas like the medial prefrontal cortex (mPFC).[3][4] Therefore, a 5-HT1A agonist should decrease extracellular 5-HT levels.
-
D2 Antagonism: Blockade of D2 autoreceptors on dopamine (DA) neurons in the ventral tegmental area (VTA) and substantia nigra (SNc) removes the inhibitory feedback loop, leading to an increase in dopamine release in terminal fields such as the nucleus accumbens (NAc) and striatum.[5]
Our strategy is to compare the neurochemical signature of 2-Propylamino-5-methoxytetralin to the selective 5-HT1A agonist 8-OH-DPAT and the selective D2 antagonist Haloperidol.
Experimental Workflow: In Vivo Microdialysis
Caption: 5-HT1A autoreceptor-mediated neuronal inhibition.
Detailed Electrophysiology Protocol
-
Animal Model: Anesthetized male Sprague-Dawley rats.
-
Surgery & Recording: Place the animal in a stereotaxic frame. Lower a glass microelectrode into the DRN or VTA.
-
Neuron Identification:
-
DRN 5-HT neurons: Identify by their characteristic slow (~1-2 Hz), regular firing pattern. [6] * VTA DA neurons: Identify by their broad action potentials and irregular, bursting firing pattern.
-
-
Drug Administration: Once a stable neuron is identified and its baseline firing rate is recorded for several minutes, administer the test compound or reference drugs via a lateral tail vein (i.v.) for rapid effect onset.
-
Data Analysis: Record the firing rate (spikes/second) before and after drug administration. Express the change as a percentage of the baseline firing rate.
Comparative Data Summary (Hypothetical)
| Compound | Target Neuron Population | Expected Outcome on Firing Rate | Rationale |
| 2-Propylamino-5-methoxytetralin | DRN (5-HT) | ↓ ~80-100% (Inhibition) | 5-HT1A agonist action. [6] |
| VTA (DA) | ↑ ~50-100% (Excitation) | D2 antagonist action. | |
| 8-OH-DPAT (10 µg/kg, i.v.) | DRN (5-HT) | ↓ ~100% (Inhibition) | Potent and selective 5-HT1A agonism. [6] |
| VTA (DA) | ↔︎ No change | No direct D2 activity. | |
| Haloperidol (0.1 mg/kg, i.v.) | DRN (5-HT) | ↔︎ No change | No direct 5-HT1A activity. |
| VTA (DA) | ↑ ~100-150% (Excitation) | D2 autoreceptor blockade. |
Pillar 3: Behavioral Validation and Pharmacological Blockade
The final and most integrative level of validation is to demonstrate that the compound produces behavioral effects consistent with its proposed mechanism and, crucially, that these effects can be blocked by selective antagonists. This provides the strongest evidence for a specific receptor-mediated action.
Causality of Experimental Choice:
-
5-HT1A Agonism: Activation of 5-HT1A receptors in rodents elicits a well-defined set of behaviors known as "5-HT syndrome," which includes flat body posture and lower lip retraction. [7]In more complex assays, 5-HT1A agonism is often associated with anxiolytic-like effects in the elevated plus-maze (EPM). [8]* D2 Antagonism: D2 receptor blockade is a hallmark of antipsychotic drugs and can inhibit behaviors driven by excess dopamine, such as stereotypy induced by a dopamine agonist like methylphenidate or apomorphine. [9]
Logical Framework for Antagonist Reversal Studies
Caption: Using selective antagonists to confirm receptor-specific behavioral effects.
Detailed Behavioral Protocols
-
Elevated Plus-Maze (EPM) for Anxiolytic Effects (5-HT1A):
-
Apparatus: A plus-shaped maze raised off the floor with two open arms and two closed arms.
-
Procedure: Administer the test compound, reference drug, or vehicle. 30 minutes later, place the rat in the center of the maze and allow it to explore for 5 minutes.
-
Primary Measures: Time spent in the open arms and number of entries into the open arms. An increase in these measures suggests an anxiolytic-like effect.
-
Validation: In a separate experiment, pre-treat animals with the selective 5-HT1A antagonist WAY-100635 (0.5 mg/kg, s.c.) 15 minutes before administering the test compound. The anxiolytic-like effect should be blocked. [10]
-
-
Methylphenidate-Induced Stereotypy (D2):
-
Procedure: Administer the test compound, reference drug, or vehicle. 30 minutes later, administer a high dose of methylphenidate (e.g., 40 mg/kg, i.p.) to induce stereotyped gnawing and sniffing. [9] * Primary Measures: Observe and score the intensity of stereotyped behaviors over the next 60 minutes.
-
Validation: A reduction in methylphenidate-induced stereotypy indicates D2 antagonist activity. This effect should be comparable to that of Haloperidol.
-
Comparative Data Summary (Hypothetical)
| Experimental Paradigm | Compound | Outcome | Outcome with Antagonist (WAY-100635) |
| Elevated Plus-Maze | Vehicle | 15% Time in Open Arms | N/A |
| 2-Propylamino-5-methoxytetralin | 45% Time in Open Arms | 16% Time in Open Arms (Effect Blocked) | |
| Flesinoxan (5-HT1A Agonist) | 50% Time in Open Arms | 14% Time in Open Arms (Effect Blocked) | |
| Methylphenidate Stereotypy | Vehicle + Methylphenidate | Stereotypy Score: 8/10 | N/A |
| 2-Propylamino-5-methoxytetralin + Methylphenidate | Stereotypy Score: 3/10 | Stereotypy Score: 3/10 (Effect Unchanged) | |
| Haloperidol + Methylphenidate | Stereotypy Score: 2/10 | Stereotypy Score: 2/10 (Effect Unchanged) |
Conclusion: A Triangulated Approach to Mechanistic Validation
The hypothetical data presented illustrate a clear pattern:
-
Neurochemically, the compound decreases 5-HT (consistent with 5-HT1A agonism) and increases DA (consistent with D2 antagonism).
-
Electrophysiologically, it inhibits the firing of 5-HT neurons (confirming 5-HT1A agonism) and excites DA neurons (confirming D2 antagonism).
-
Behaviorally, it produces an anxiolytic-like effect that is blocked by a 5-HT1A antagonist, and it reduces dopamine-driven stereotypy in a manner that is not.
When taken together, these pillars of evidence provide a powerful and compelling case for the proposed dual mechanism of action of 2-Propylamino-5-methoxytetralin, grounding its in vitro profile in tangible, physiologically relevant in vivo function.
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Krishnamoorthy, S., et al. (2015). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In: Chattopadhyay, A. (eds) Serotonin Receptors in Neurobiology. The Receptors, vol 28. Humana Press, Cham. [Link]
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Halldin, C., et al. (1996). In vitro and in vivo evaluation of the binding of the dopamine D2 receptor agonist (11)C-(R,S)-5-hydroxy-2-(di-n-propylamino)tetralin in rodents and nonhuman primate. Nuclear Medicine and Biology, 23(8), 985-992. [Link]
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van der Horst, M., et al. (2020). Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats. Frontiers in Behavioral Neuroscience, 14, 40. [Link]
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Stachowicz, K., et al. (2017). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Pharmacological Reports, 69(5), 997-1004. [Link]
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Winter, J. C., & Petti, D. T. (1987). The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory. Pharmacology Biochemistry and Behavior, 27(4), 625-628. [Link]
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Ligneau, X., et al. (2021). In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging. Translational Psychiatry, 11(1), 22. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Propylamino-5-methoxytetralin
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-Propylamino-5-methoxytetralin, for which comprehensive toxicological data may not be readily available, demands a proactive and cautious approach to personal protection. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical analogy and best laboratory practices, to ensure the well-being of all personnel.
Due to the absence of a specific Safety Data Sheet (SDS) for 2-Propylamino-5-methoxytetralin, the following recommendations are extrapolated from safety data for structurally analogous compounds, including other aminotetralin derivatives and methoxy-tetralone precursors.[1][2][3] This approach is predicated on the precautionary principle, ensuring a high margin of safety in the face of unknown specific hazards.
Hazard Assessment: Understanding the Risks of Aminotetralin Analogs
Structurally related aminotetralin compounds are known to present several potential hazards. These include irritation to the skin, eyes, and respiratory system.[1] Some related aromatic amines have been associated with more severe health effects, such as potential carcinogenicity and reproductive toxicity, though this is not universally the case for all derivatives. Therefore, it is prudent to handle 2-Propylamino-5-methoxytetralin as a substance with the potential for skin and eye irritation, respiratory effects, and possible long-term health impacts until specific toxicological data becomes available.
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]
-
Eye Irritation: Can cause serious irritation, watering, and redness if it comes into contact with the eyes.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
-
Unknown Long-Term Effects: Due to the novelty of this specific compound, long-term health effects are not well-documented.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving 2-Propylamino-5-methoxytetralin.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities) | Chemical safety goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | N95 or higher respirator if not handled in a certified chemical fume hood |
| Synthesizing or purifying the compound | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant laboratory coat or disposable gown | Work must be conducted in a certified chemical fume hood |
| Handling solutions for in-vitro/in-vivo studies | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | N95 respirator if there is a risk of aerosol generation outside of a primary engineering control |
| Cleaning spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant disposable gown | A full face-piece respirator with appropriate cartridges for organic vapors and particulates |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Proper technique in donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the laboratory coat or disposable gown, ensuring it is fully fastened.
-
Respiratory Protection (if required): If a respirator is necessary, perform a seal check to ensure a proper fit.
-
Eye/Face Protection: Put on safety goggles and a face shield if required.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. If double-gloving, don the second pair of gloves over the first, extending the cuffs over the sleeves of the gown.[4]
Doffing PPE: A Step-by-Step Protocol to Minimize Exposure
-
Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Untie or unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove eye and face protection by handling the headband or earpieces.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Gloves (Inner Pair): Remove the final pair of gloves as described in step 1.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE, including gloves, gowns, and respirator cartridges, should be considered contaminated waste.
-
Collection: Place all used disposable PPE in a designated, clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste according to your institution's and local regulations for chemical waste.[1]
Operational Plans: Engineering Controls and Safe Handling Practices
Primary Engineering Control: All work with solid 2-Propylamino-5-methoxytetralin or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Ventilation: Ensure adequate general laboratory ventilation.[1]
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling: Avoid creating dust or aerosols. Use wet cleaning methods for any spills. Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned laboratory procedure.
Caption: PPE selection workflow based on the type of procedure.
Conclusion: A Culture of Safety
In the dynamic landscape of drug discovery and development, our greatest asset is our scientific staff. Adherence to these rigorous PPE protocols for handling 2-Propylamino-5-methoxytetralin and other novel compounds is not merely a procedural formality but a cornerstone of a robust safety culture. By treating unknown compounds with the respect they deserve, we protect ourselves and our colleagues, ensuring that our pursuit of scientific advancement is both groundbreaking and safe.
References
- AK Scientific, Inc.
- Fisher Scientific.
- ChemicalBook.
- Sigma-Aldrich.
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- GERPAC. Personal protective equipment for preparing toxic drugs.
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy. Published October 30, 2019.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Published December 6, 2006.
- PPG.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Published September 2021.
- TCI AMERICA.
- MATEC Web of Conferences.
- Medycyna Pracy. 2-NAPHTHYLAMINE TOXICITY.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
